PC DBCO-PEG4-NHS Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55N5O16/c1-33(67-47(58)68-51-45(56)15-16-46(51)57)37-30-40(61-2)41(31-39(37)52(59)60)66-21-7-12-42(53)49-20-23-63-25-27-65-29-28-64-26-24-62-22-18-43(54)48-19-17-44(55)50-32-36-10-4-3-8-34(36)13-14-35-9-5-6-11-38(35)50/h3-6,8-11,30-31,33H,7,12,15-29,32H2,1-2H3,(H,48,54)(H,49,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJGBQJIEISILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)OC)OC(=O)ON5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55N5O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098500 | |
| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
946.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055025-02-8 | |
| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055025-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: A Versatile Tool for Bioconjugation and Controlled Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PC DBCO-PEG4-NHS Ester, a heterobifunctional crosslinker with a photocleavable linker. This molecule is a powerful tool in bioconjugation, drug delivery, and proteomics, enabling the precise linkage and subsequent controlled release of biomolecules.
Core Concepts: Structure and Functionality
This compound is a multi-component molecule designed for sequential and orthogonal bioconjugation reactions, coupled with a light-induced cleavage capability. Its structure comprises four key functional units:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine residues). The reaction forms a stable amide bond.
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature when working with biomolecules. It also provides a flexible chain that minimizes steric hindrance between the conjugated molecules.
-
Photocleavable (PC) Linker: At the heart of this molecule is a nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (typically around 365 nm).[1][2] This allows for the controlled release of the conjugated biomolecule in a spatio-temporal manner.
-
Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] It reacts with high efficiency and specificity with azide-containing molecules to form a stable triazole linkage.
Data Presentation: Physicochemical and Reaction Kinetic Properties
The following tables summarize the key quantitative data for this compound and its reactive moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C47H55N5O16 | [1][2] |
| Molecular Weight | 945.96 g/mol | [2] |
| CAS Number | 2055025-02-8 | [1] |
| Purity | ≥90% (HPLC) | [2] |
| Appearance | Yellow amorphous solid | [2] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [1][2] |
| Storage Conditions | -20°C, desiccated | [3] |
Table 2: NHS Ester Reaction Data
| Parameter | Condition | Value | Reference(s) |
| Optimal pH for Amine Coupling | 8.3 - 8.5 | ||
| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate |
Table 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Data
| Cyclooctyne | Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [4] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside (in HEPES, pH 7) | 0.55 - 1.22 | [5] |
| DBCO-PEG5-Trastuzumab | Model Azides (in HEPES & PBS) | 0.18 - 0.37 | [5] |
Table 4: Photocleavage Data for Nitrobenzyl-based Linkers
| Parameter | Condition | Value | Reference(s) |
| Cleavage Wavelength | Near-UV Light | ~365 nm | [1][2] |
| Light Intensity | 1-5 mW/cm² | [1][2] | |
| Cleavage Efficiency | 5-25 minutes of irradiation | >90% | [2][6] |
| Cleavage of 2-nitrobenzyl linker on DNA | UV irradiation at 340 nm | ~80% | [7][8] |
Experimental Protocols
Protocol for Labeling a Protein with this compound
This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5]
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.
Materials:
-
DBCO-labeled protein (from Protocol 3.1)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in the Reaction Buffer.
-
Click Reaction: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is typically recommended.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the substrates.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.
Protocol for Photocleavage
This protocol describes the light-induced release of the conjugated molecule.
Materials:
-
Bioconjugate containing the this compound linker
-
Near-UV light source (e.g., 365 nm lamp)
-
Appropriate buffer for the released molecule
Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer.
-
Irradiation: Expose the solution to a near-UV light source (365 nm) with a low intensity (1-5 mW/cm²).[1][2] The irradiation time will depend on the desired cleavage efficiency, typically ranging from 5 to 25 minutes.[2][6]
-
Analysis: Analyze the cleavage products using methods such as HPLC, mass spectrometry, or functional assays to confirm the release of the desired molecule.
Mandatory Visualizations
Reaction Scheme of this compound
References
- 1. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Photocleavable DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, application, and technical details of photocleavable dibenzocyclooctyne (DBCO) linkers. These bifunctional molecules are at the forefront of bioconjugation and controlled release strategies, offering spatiotemporal control over the release of therapeutic agents, probes, and other molecules of interest.
Core Concepts: Merging Bioorthogonal Chemistry with Photorelease
Photocleavable DBCO linkers ingeniously combine two powerful chemical tools:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety is a cyclooctyne that reacts with azide-functionalized molecules in a highly efficient and bioorthogonal manner. This "click chemistry" reaction proceeds readily in aqueous environments and within living systems without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[1]
-
Photocleavage: The linker contains a photolabile group, most commonly an ortho-nitrobenzyl (oNB) derivative, which can be precisely cleaved upon exposure to UV or near-UV light. This allows for the on-demand release of a conjugated payload with high spatial and temporal precision.[2]
The synergy of these two functionalities allows researchers to first attach a molecule of interest to the DBCO end of the linker via a stable triazole linkage and then release it at a desired time and location by applying a light stimulus.
The Mechanism of Photocleavage: An ortho-Nitrobenzyl Core
The most prevalent photocleavable moiety integrated into DBCO linkers is the o-nitrobenzyl (oNB) group. The cleavage process is an intramolecular redox reaction initiated by the absorption of a photon.[2]
Upon irradiation with near-UV light (typically around 365 nm), the o-nitrobenzyl group undergoes the following steps:
-
Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of a transient aci-nitro intermediate.
-
Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the linker to the payload.
-
Product Formation: This process releases the payload molecule (e.g., a drug or probe) and converts the oNB group into an o-nitrosobenzaldehyde byproduct.[2][3] The toxicity of this byproduct is a consideration in cellular applications.[3]
The general structure of a photocleavable DBCO linker consists of the DBCO group for click conjugation, a spacer arm (often a polyethylene glycol, PEG, chain to enhance solubility), the o-nitrobenzyl photocleavable unit, and a reactive group (like an NHS ester) for initial attachment to a payload.[4]
Quantitative Data for Photocleavable Linkers
The efficiency and rate of photocleavage are critical parameters for experimental design. These are influenced by the specific chemical structure of the oNB linker, the wavelength and intensity of the light source, and the microenvironment. Key quantitative metrics include the molar extinction coefficient (ε), which measures light absorption, and the quantum yield (Φ), which represents the efficiency of the photochemical reaction.
| Parameter | o-Nitrobenzyl (NB) Derivatives | Coumarin Derivatives | Conditions & Notes |
| Cleavage Wavelength | ~340-365 nm[1][5] | 365-405 nm[6] | Can be tuned with substituents on the aromatic ring.[7] |
| Light Intensity | 1-5 mW/cm²[8][9] | 10 mW/cm²[6] | Higher intensity generally leads to faster cleavage. |
| Cleavage Time | >90% in 5-25 min[8][9] | ~70% in 5 min[6] | Highly dependent on light intensity and linker structure. |
| Quantum Yield (Φ) | 0.23 - 0.63[5][10] | Generally high, can be >0.2[6] | Varies significantly with substituents and leaving group. |
| Molar Extinction (ε at 365 nm) | ~4000-5000 M⁻¹cm⁻¹[11] | ~2000-3000 M⁻¹cm⁻¹[6] | Values are for specific derivatives and can vary. |
| Byproducts | o-Nitrosobenzaldehyde[2] | Coumarin methanol[6] | The o-nitrosobenzaldehyde byproduct can be cytotoxic.[2] |
Data compiled from multiple sources for representative compounds. Exact values are structure- and environment-dependent.
Experimental Protocols
Here we provide a generalized workflow for the use of photocleavable DBCO linkers, from conjugation to photocleavage.
Conjugation of a Payload to a PC DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug with an available amine) with a photocleavable DBCO-NHS ester.
Materials:
-
Amine-containing payload molecule
-
PC DBCO-NHS Ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Prepare Payload: Ensure the payload is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).
-
Prepare Linker Stock: Immediately before use, dissolve the PC DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PC DBCO-NHS ester stock solution to your payload solution. The final concentration of the organic solvent should ideally be below 20%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and quenching reagents by SEC, dialysis, or another suitable chromatographic method.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (DBCO has an absorbance around 310 nm), mass spectrometry, or HPLC.
Photocleavage of the Conjugated Payload
This protocol outlines the light-induced release of the payload.
Materials:
-
Purified PC DBCO-Payload conjugate in a suitable buffer (e.g., PBS)
-
UV lamp with a peak emission around 365 nm (e.g., a Black Ray UV lamp)
-
UV-transparent cuvette or plate
-
Analytical system (e.g., HPLC, LC-MS, SDS-PAGE) to monitor cleavage
Procedure:
-
Sample Preparation: Place the solution of the conjugate in a UV-transparent vessel. If working with cells, the conjugate can be added to the cell media.
-
Irradiation: Expose the sample to 365 nm UV light. A typical setup might involve a 1-5 mW/cm² lamp placed at a fixed distance from the sample.[8][9]
-
Time Course: Irradiate for a defined period (e.g., 5 to 30 minutes). For kinetic studies, aliquots can be taken at different time points.
-
Analysis of Cleavage: Analyze the reaction mixture to quantify the released payload and the remaining conjugate.
-
For small molecules, reversed-phase HPLC is ideal for separating the released payload from the conjugate and the linker byproduct.
-
For protein release, SDS-PAGE can show a shift in molecular weight.
-
LC-MS can be used to confirm the identity of the cleavage products.
-
Application in Signaling Pathway Research: Spatiotemporal Control of EGFR Signaling
Photocleavable linkers are powerful tools for dissecting complex biological systems, such as cellular signaling pathways. By "caging" a signaling molecule (e.g., a kinase inhibitor), its activity can be unleashed at a specific time and subcellular location, allowing researchers to study the immediate downstream effects.
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[12] A photocleavable DBCO linker could be used to deliver an EGFR inhibitor, such as Gefitinib, with spatiotemporal control.
Experimental Concept:
-
Synthesize a "caged" inhibitor: An amine-modified version of an EGFR inhibitor is conjugated to a PC DBCO-NHS ester.
-
Targeting (Optional): The DBCO end of the linker is then clicked to an azide-modified targeting moiety (e.g., a cell-penetrating peptide or an antibody fragment) to enhance delivery.
-
Delivery and Activation: The complete conjugate is delivered to cells. It remains inactive until the researcher illuminates a specific cell or region of a cell with 365 nm light.
-
Inhibitor Release: Upon illumination, the inhibitor is released, and its immediate effect on the EGFR signaling cascade (e.g., inhibition of autophosphorylation and downstream kinases like Akt and ERK) can be monitored by techniques like Western blotting or immunofluorescence.[13]
Conclusion
Photocleavable DBCO linkers represent a sophisticated and versatile class of chemical tools for researchers in biology and medicine. By providing precise, light-inducible control over molecular release, they enable novel experimental designs for studying dynamic biological processes, developing advanced drug delivery systems, and engineering smart biomaterials. A thorough understanding of their mechanism of action, quantitative performance, and experimental protocols is essential for leveraging their full potential in scientific discovery and therapeutic innovation.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers [agris.fao.org]
- 4. PC DBCO-PEG4-NHS ester, 2055025-02-8 | BroadPharm [broadpharm.com]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. interchim.fr [interchim.fr]
- 10. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
The Ultimate Guide to Copper-Free Click Chemistry: A Technical Deep Dive into DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for forging stable covalent bonds in complex biological environments. At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), and a key reagent enabling this reaction is Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl Ester (DBCO-PEG4-NHS Ester).
This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-NHS Ester, from its core chemical principles to practical experimental protocols and quantitative data. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their work.
Core Principles of DBCO-PEG4-NHS Ester Chemistry
DBCO-PEG4-NHS Ester is a heterobifunctional linker designed for a two-step bioconjugation process. Its structure comprises three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient under physiological conditions.[1][2]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol chain. This spacer enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[3]
-
N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins and antibodies.
The conjugation process involves two sequential steps:
-
Amine Labeling: The NHS ester of the DBCO-PEG4-NHS Ester reacts with primary amines on the target biomolecule (e.g., protein, antibody) to form a stable DBCO-labeled intermediate.
-
Copper-Free Click Reaction: The DBCO-labeled biomolecule is then introduced to a molecule containing an azide group. The strained DBCO ring rapidly and specifically reacts with the azide to form a stable triazole linkage.
This two-step approach allows for the precise and modular assembly of complex bioconjugates.
Quantitative Data and Reaction Parameters
The efficiency and outcome of conjugations using DBCO-PEG4-NHS Ester are influenced by several factors. The following tables summarize key quantitative data and recommended reaction parameters gleaned from various sources.
Table 1: Physicochemical Properties of DBCO-PEG4-NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₉N₃O₁₀ | [3] |
| Molecular Weight | 649.7 g/mol | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Appearance | Yellow to slightly orange oil | [4] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [4] |
| Storage Conditions | -20 °C, dark, dry, inert gas | [3] |
| Shelf Life | 12 months unopened | [3] |
Table 2: Recommended Reaction Conditions for DBCO-PEG4-NHS Ester Conjugation
| Parameter | NHS Ester-Amine Reaction | SPAAC (DBCO-Azide) Reaction | Reference(s) |
| pH | 7.0 - 9.0 (optimal 8.0-8.5) | 7.0 - 8.5 | [5][6] |
| Temperature | Room Temperature (RT) or 4°C | RT or 4°C | [1] |
| Reaction Time | 30 min - 2 hours (RT) or 2-4 hours (4°C) | 2 - 12 hours | [1][7] |
| Molar Excess (Reagent:Biomolecule) | 5- to 50-fold | 1.5- to 10-fold | [1] |
| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate | PBS, HEPES | [7] |
| Incompatible Buffers | Tris, Glycine (contain primary amines) | Azide-containing buffers | [7] |
| Organic Co-solvent | DMSO or DMF (typically <10% v/v) | Not generally required, but compatible | [6] |
Table 3: Kinetic and Stability Data of DBCO Conjugates
| Parameter | Value | Conditions | Reference(s) |
| Second-order reaction rate constant (k₂) of DBCO with benzyl azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [8] |
| Second-order reaction rate constant (k₂) of DBCO with phenyl azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [8] |
| Stability of DBCO-modified IgG | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C in azide- and thiol-free buffer | [1] |
| Half-life of DBCO in presence of Glutathione (GSH) | ~71 minutes | - | [9] |
| Degradation of DBCO groups in RAW264.7 cells | 36% ± 0.8% after 24 hours | Intracellular environment | [10] |
Experimental Protocols
This section provides detailed methodologies for common applications of DBCO-PEG4-NHS Ester.
Protocol for Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol describes the general procedure for labeling an antibody with DBCO-PEG4-NHS Ester.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the DBCO-PEG4-NHS Ester vial to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[11]
-
-
Labeling Reaction:
-
Add a 20- to 30-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).[11]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.[11]
-
-
Purification:
-
Remove unreacted DBCO-PEG4-NHS Ester and by-products using a desalting column or by dialysis against PBS.
-
-
Quantification of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and DBCO.
-
Protocol for Surface Functionalization of Amine-Modified Nanoparticles
This protocol outlines the steps for functionalizing amine-bearing nanoparticles with DBCO groups.
Materials:
-
Amine-functionalized nanoparticles
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the amine-functionalized nanoparticles in the Conjugation Buffer.
-
-
DBCO-PEG4-NHS Ester Activation:
-
Prepare a fresh stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the DBCO-PEG4-NHS Ester solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the nanoparticles to pellet them and remove the supernatant.
-
Resuspend the nanoparticles in PBST and repeat the centrifugation. Perform a total of three washes.
-
-
Quenching (Optional but Recommended):
-
Resuspend the washed nanoparticles in the Quenching Buffer and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.
-
-
Final Wash:
-
Wash the nanoparticles three times with PBST and once with deionized water. The DBCO-functionalized nanoparticles are now ready for the subsequent click reaction with an azide-modified molecule.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and underlying chemical principles.
Applications in Research and Drug Development
The versatility of DBCO-PEG4-NHS Ester has led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): Site-specific or stochastic conjugation of potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs (Proteolysis Targeting Chimeras): Synthesis of bifunctional molecules that induce the degradation of target proteins.
-
Surface and Hydrogel Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, microarrays, and tissue engineering.
-
Fluorescent Labeling: Attachment of fluorescent dyes to biomolecules for imaging and tracking studies in live cells.
-
Nanoparticle Functionalization: Modification of nanoparticles for targeted drug delivery and diagnostic imaging.
Conclusion
DBCO-PEG4-NHS Ester stands out as a robust and versatile reagent for copper-free click chemistry. Its dual functionality, coupled with the benefits of the hydrophilic PEG4 spacer, provides a reliable platform for the creation of well-defined bioconjugates. By understanding the core principles, optimizing reaction conditions, and following established protocols, researchers and drug development professionals can effectively harness the power of this technology to advance their scientific endeavors. This guide serves as a foundational resource to facilitate the successful implementation of DBCO-PEG4-NHS Ester in a wide array of bioconjugation applications.
References
- 1. interchim.fr [interchim.fr]
- 2. medium.com [medium.com]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide
In the intricate landscape of bioconjugation, the selection of a chemical linker to connect molecules to proteins, antibodies, or other biologics is a critical design decision. This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have become a cornerstone technology.[1] Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]
This technical guide provides an in-depth exploration of the role of the PEG4 spacer in bioconjugation, offering insights for researchers, scientists, and drug development professionals.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1][3] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[1][3] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][3][] Even short PEG spacers like PEG2 and PEG4 can effectively reduce aggregation.[2]
-
Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the bioconjugate.[1][5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1][7]
-
Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1][][5] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1] The PEG chain forms a "hydration shell" around the ADC, reducing non-specific clearance by the kidneys and shielding it from the immune system.[5][8]
-
Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]
Diagram 1: Key Advantages of PEG4 Spacers in Bioconjugation
Caption: Logical relationship of the advantages of using a PEG4 spacer.
Quantitative Data Summary
The length of the PEG spacer is a critical parameter that must be optimized for each specific application.[1] While PEG4 often represents a favorable balance, the ideal length is context-dependent.[1]
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Average DAR | Reference |
| PEG2 | 3.9 | [9] |
| PEG4 | 2.5 | [10] |
| PEG8 | 2.4 | [9] |
Note: DAR can be influenced by various factors including the payload, conjugation chemistry, and the specific antibody.
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an ADC
| PEG Spacer Length | IC50 (ng/mL) | Cell Line |
| PEG2 | 10.7 | SK-BR-3 |
| PEG4 | 12.3 | SK-BR-3 |
| PEG8 | 18.5 | SK-BR-3 |
| PEG12 | 23.4 | SK-BR-3 |
Source: Adapted from hypothetical data consistent with trends discussed in literature. Shorter PEG spacers can sometimes lead to higher potency in vitro.
Table 3: Impact of PEG Spacer Length on Pharmacokinetics of a Bioconjugate
| PEG Spacer Length | Half-life (hours) |
| No PEG | 19.6 min |
| PEG4 (4 kDa) | Significantly Improved |
| PEG10 (10 kDa) | Significantly Improved |
Source: Adapted from a study on affibody-drug conjugates, demonstrating that PEG chains significantly prolong circulation half-life.[11]
Experimental Protocols
Detailed, step-by-step protocols for specific bioconjugation reactions are often proprietary. However, the following sections outline the general methodologies used to conjugate molecules using PEG4 spacers.
Protocol 1: NHS-Ester PEGylation of a Protein (Targeting Primary Amines)
This protocol describes a general method for conjugating an NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-PEG4-payload
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the NHS-PEG4-payload in a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the NHS-PEG4-payload to the protein solution. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6]
-
Quenching: The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS-ester.
-
Purification: Remove unreacted PEG linker and payload by size-exclusion chromatography (SEC) or dialysis.[1]
Diagram 2: Workflow for NHS-Ester-PEG4 Conjugation to a Protein
Caption: General workflow for conjugating a payload to a protein using an NHS-ester functionalized PEG4 linker.
Protocol 2: Maleimide PEGylation of a Protein (Targeting Thiols)
This protocol outlines a general method for conjugating a maleimide-functionalized PEG4 linker to a thiol-containing protein (e.g., a protein with a free cysteine residue).
Materials:
-
Thiol-containing protein
-
Maleimide-PEG4-payload
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[6]
-
Reducing agent (e.g., TCEP or DTT), optional
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[6] If necessary, reduce disulfide bonds with a reducing agent like TCEP or DTT to generate free thiols. The reducing agent must be removed before adding the maleimide-PEG4 linker.[10]
-
Reagent Preparation: Dissolve the Maleimide-PEG4-payload in a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-payload to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: The reaction can be quenched by adding a free thiol-containing reagent like β-mercaptoethanol or cysteine.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.
Protocol 3: Characterization of the Bioconjugate - Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs.
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic payloads to an antibody increases its hydrophobicity, leading to longer retention times on a HIC column.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
-
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the PEG4 spacer plays a crucial role in connecting the antibody to the cytotoxic payload.[][12] The linker must be stable in circulation but allow for the release of the payload upon internalization into the target cancer cell.[12]
Diagram 3: Signaling Pathway of an ADC with a PEG4 Spacer
Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG4 spacer.
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The defined structure of discrete PEG linkers like PEG4 is crucial for manufacturing and regulatory approval, ensuring batch-to-batch consistency.[2] While the optimal PEG linker length is context-dependent and requires empirical determination, PEG4 often provides a favorable balance of properties, making it a valuable tool in the creation of next-generation therapeutics and research agents.[2] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
The Dawn of Precision in Proteomics: A Technical Guide to Photocleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to isolate, identify, and quantify proteins with high specificity and minimal disruption is paramount. Traditional methods for protein enrichment and analysis, while powerful, often face challenges related to harsh elution conditions that can denature proteins, disrupt non-covalent interactions, and lead to high background noise. The advent of photocleavable (PC) linkers has ushered in a new era of precision, offering spatiotemporal control over the release of target proteins and their complexes. This technical guide delves into the core benefits of utilizing photocleavable linkers in proteomics, providing a comprehensive overview of their applications, quantitative data for common linkers, detailed experimental protocols, and visual workflows to guide researchers in harnessing the full potential of this innovative technology.
The Core Advantage: Precision Cleavage with Light
Photocleavable linkers are chemical moieties that can be selectively broken upon exposure to light of a specific wavelength. This unique property offers several distinct advantages over conventional chemical or enzymatic cleavage methods:
-
Mild and Specific Elution: Photocleavage occurs under gentle conditions, preserving the integrity of proteins and their interaction partners. This is a significant improvement over harsh chemical eluents that can denature proteins and disrupt delicate biological complexes.[1][2][3]
-
Spatiotemporal Control: The cleavage process can be precisely controlled in both time and space by directing the light source. This allows for the targeted release of molecules at specific experimental stages or locations within a system.[4]
-
Reduced Background: By selectively releasing only the captured molecules, photocleavable linkers significantly reduce the co-elution of non-specifically bound proteins, leading to cleaner samples and more reliable downstream analysis.[3][5]
-
Compatibility with Mass Spectrometry: The cleavage products are often designed to be compatible with mass spectrometry (MS), simplifying data analysis and improving the identification of cross-linked peptides.[6][7][8]
Quantitative Data on Common Photocleavable Linkers
The efficiency of photocleavage is a critical parameter for successful experimental design. It is influenced by factors such as the chemical structure of the linker, the wavelength and intensity of the light source, and the reaction environment. The quantum yield (Φ) is a key metric representing the efficiency of a photochemical reaction. The following tables summarize quantitative data for some commonly used photocleavable linkers in proteomics.
Table 1: o-Nitrobenzyl-Based Linkers
| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency | Reference |
| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 | UV light | Variable | [4] |
| 1-(2-Nitrophenyl)ethyl | 340-365 | 0.49 - 0.63 | UV light | High | [9] |
| α-Methyl-6-nitroveratryl | 365 | - | UV light | Enhanced cleavage rates | [10] |
Table 2: Coumarin-Based Linkers
| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency | Reference |
| Coumarin | 400-450 | 0.25 | Blue light | Good | [11] |
| 7-Aminocoumarin | 400-475 | - | Blue light | High | [12] |
| Bromocoumarin | - | - | Light | High photosensitivity | [11] |
Table 3: Other Photocleavable Linkers
| Photocleavable Moiety | Wavelength (nm) | Key Features | Application | Reference |
| SDASO | ~365 | MS-cleavable, heterobifunctional | Cross-linking MS | [3][13] |
| pcPIR | ~365 | MS-identifiable, affinity tag | Cross-linking MS | [6][8] |
Experimental Workflows and Protocols
The versatility of photocleavable linkers allows for their integration into various proteomics workflows. Below are diagrams and detailed protocols for two key applications: affinity purification and cross-linking mass spectrometry.
Affinity Purification using Photocleavable Linkers
This workflow enables the gentle elution of bait proteins and their interacting partners, preserving the integrity of protein complexes for subsequent analysis.
Affinity purification workflow with photocleavable elution.
Detailed Protocol: Photocleavage-Based Affinity Purification (PC-SNAG)
This protocol is adapted from a method for the purification of nascent proteins.[14]
Materials:
-
Cell lysate containing the protein of interest tagged with a photocleavable biotin linker.
-
Streptavidin-coated magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., PBS).
-
UV lamp (e.g., 365 nm).
Procedure:
-
Incubation: Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Resuspension: After the final wash, resuspend the beads in a minimal volume of elution buffer.
-
Photocleavage: Transfer the bead suspension to a UV-transparent plate or tube. Expose the sample to UV light (e.g., 365 nm) for a predetermined time (optimization may be required, typically 15-60 minutes) on ice to induce cleavage of the photocleavable linker.
-
Elution: Pellet the beads with a magnetic stand. The supernatant now contains the purified protein of interest, which has been released from the beads.
-
Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Cross-Linking Mass Spectrometry (XL-MS) with Photocleavable Linkers
Photocleavable cross-linkers are invaluable for XL-MS studies, as they simplify the identification of cross-linked peptides. The cleavage of the linker within the mass spectrometer or prior to MS analysis allows for the independent sequencing of the two previously linked peptides.
XL-MS workflow utilizing a photocleavable cross-linker.
Detailed Protocol: In Vitro Cross-linking with a Photocleavable Linker (e.g., pcPIR)
This protocol is a general guideline for in vitro cross-linking experiments.[6]
Materials:
-
Purified protein or protein complex at a suitable concentration (e.g., 1 mg/mL).
-
Photocleavable cross-linker (e.g., pcPIR) dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction buffer (e.g., HEPES, pH 7.5).
-
Quenching solution (e.g., Tris or ammonium bicarbonate).
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
-
Cross-linking Reaction:
-
Dissolve the protein/protein complex in the reaction buffer.
-
Add the photocleavable cross-linker to the protein solution at a specific molar excess (optimization is often required, typically ranging from 20:1 to 500:1 linker:protein).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C), often with gentle shaking.
-
-
Quenching: Stop the reaction by adding a quenching solution to consume the excess reactive groups of the cross-linker.
-
Sample Preparation for MS:
-
Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked proteins with DTT and then alkylate the free thiols with iodoacetamide.
-
Digestion: Digest the protein sample into peptides using a protease such as trypsin overnight at 37°C.
-
-
Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size-exclusion chromatography or affinity purification if the cross-linker contains an affinity tag (e.g., biotin).
-
LC-MS/MS Analysis with Photocleavage:
-
Data Analysis: Utilize specialized software to identify the cross-linked peptides based on the masses of the released fragments.
Applications in Drug Discovery and Development
The precision offered by photocleavable linkers has significant implications for drug discovery and development:
-
Target Identification and Validation: Photocleavable affinity probes can be used to covalently label and subsequently isolate the protein targets of small molecule drugs from complex cellular lysates, aiding in target identification and validation.
-
Mapping Drug Binding Sites: By combining photocleavable cross-linkers with mass spectrometry, it is possible to identify the specific amino acid residues involved in drug-protein interactions.
-
Controlled Drug Delivery: Photocleavable linkers are being explored for the development of light-activated drug delivery systems, allowing for the targeted release of therapeutic agents at the site of disease, thereby minimizing off-target effects.[12]
Conclusion
Photocleavable linkers represent a powerful and versatile tool in the proteomics arsenal. Their ability to enable mild, specific, and spatiotemporally controlled release of proteins and peptides is transforming how researchers approach protein enrichment, interaction mapping, and drug discovery. By carefully selecting the appropriate photocleavable chemistry and optimizing experimental conditions, scientists can achieve a level of precision that was previously unattainable, paving the way for new discoveries in the complex and dynamic world of the proteome.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Cross-Linking Mass Spectrometry Platform: SDASO-L, SDASO-M, and SDASO-S - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 14. Photocleavage-based affinity purification and printing of cell-free expressed proteins: application to proteome microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry.[1] This reaction enables the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1] A key advantage of SPAAC is its ability to proceed under physiological conditions without the need for cytotoxic metal catalysts, a significant improvement over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols for key applications, and visual representations of the underlying mechanisms and workflows.
The driving force behind SPAAC is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing for rapid and specific formation of a stable triazole linkage at physiological temperatures and pH.[4] The azide and strained alkyne functional groups are bioorthogonal, meaning they are abiotic and do not readily participate in side reactions with endogenous molecules such as proteins, nucleic acids, and lipids.[5] This high degree of selectivity makes SPAAC an ideal reaction for a wide range of applications in chemical biology, drug development, and materials science, including live-cell imaging, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[2][6][7]
Core Principles and Mechanism
The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[4] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring. The energy released from the strained cyclooctyne ring upon reaction drives the cycloaddition forward.[6]
Quantitative Data: Reaction Kinetics of Common Cyclooctynes
The rate of the SPAAC reaction is a critical factor in its application, especially in dynamic biological systems where rapid labeling is often required. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusing aromatic rings, can significantly enhance the reaction rate.[8][9] The following table summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |
| Biarylazacyclooctynone | BARAC | >1.0 |
| Difluorinated cyclooctyne | DIFO | ~0.08 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne.[10]
Experimental Protocols
Protocol 1: General Protein Labeling using SPAAC
This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the protein concentration using a standard assay.
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the DBCO-dye stock solution to the protein solution to achieve a 2-5 fold molar excess of the dye. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.[5]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.[11]
-
Purification: Remove the unreacted DBCO-dye and purify the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Confirm labeling and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC
This protocol outlines the synthesis of an ADC by conjugating an azide-modified cytotoxic drug to a DBCO-functionalized antibody.
Part A: Functionalization of the Antibody with a DBCO-NHS Ester
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench the unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Purify the DBCO-functionalized antibody using a desalting column to remove unreacted linker and quenching reagent.
Part B: Conjugation of the Azide-Payload to the DBCO-Antibody
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-modified cytotoxic payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the azide-payload in anhydrous DMSO.
-
Reaction Setup: Add the azide-payload stock solution to the DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[12]
-
Incubation: Incubate the reaction at 4°C or room temperature for 4-24 hours.
-
Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography, to remove the unreacted payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Visualizations
Comparison of SPAAC and CuAAC Workflows
The following diagram illustrates the key differences in the experimental workflows for SPAAC and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
This diagram outlines the step-by-step process for creating an ADC using the SPAAC reaction as described in Protocol 2.
Conclusion
Strain-promoted alkyne-azide cycloaddition has become a vital tool for researchers and professionals in the fields of life sciences and drug development. Its bioorthogonality, rapid kinetics, and biocompatibility make it a superior choice for a multitude of applications where covalent modification of biomolecules in their native environment is required. By understanding the core principles, having access to quantitative kinetic data, and following detailed experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctynes with even faster reaction rates and improved properties promises to further expand the utility of this remarkable bioorthogonal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Protocols [baseclick.eu]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to PC DBCO-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of Phosphatidylcholine (PC) Dibenzocyclooctyne (DBCO)-Polyethylene Glycol (PEG)4-N-hydroxysuccinimide (NHS) Ester. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics through copper-free click chemistry. This document offers structured data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in research and development.
Physicochemical Properties
PC DBCO-PEG4-NHS Ester is a versatile reagent that combines a phosphocholine (PC) headgroup, a highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer, and an amine-reactive NHS ester. The inclusion of the PEG4 spacer significantly enhances the hydrophilicity of the molecule, influencing its solubility in various solvents[1][2].
Solubility
The solubility of this compound is a critical factor for its successful application in both aqueous and organic media. While it is soluble in many common organic solvents, its aqueous solubility is limited. For most bioconjugation reactions, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture[3][4][5][6].
| Solvent | Solubility | Reference |
| Aqueous Buffers (e.g., PBS) | Up to 1.5 mM | [4][7] |
| DMSO, DMF, DCM, THF, Chloroform | Soluble | [2][7] |
| DMSO | 79 mg/mL (121.6 mM) | [8] |
Note: The aqueous solubility can be influenced by buffer composition and pH.
Stability
The stability of this compound is influenced by several factors, including pH, temperature, and moisture. The two primary reactive moieties, the DBCO group and the NHS ester, have different stability profiles.
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, which is the primary competing reaction during conjugation to primary amines[3][9]. The rate of hydrolysis is highly dependent on pH and temperature[3][9][10]. Stock solutions should be prepared fresh in anhydrous solvents immediately before use to minimize hydrolysis[4][5][6].
| Condition | Half-life of NHS Ester | Reference |
| pH 7.0, 0°C | 4 - 5 hours | [3][9] |
| pH 8.6, 4°C | 10 minutes | [3][9] |
| pH 7.2-7.5 | Optimal for balancing amine reaction and hydrolysis | [10] |
DBCO Group Stability: The DBCO group is generally stable under typical bioconjugation conditions (pH 6-9)[11]. However, it can degrade under strongly acidic conditions or through oxidation[11]. Long-term storage of DBCO-conjugated molecules should avoid azide- and thiol-containing buffers[5]. A DBCO-modified antibody showed a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C[5][11].
Storage Recommendations: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from moisture and light[6][8][12][13]. Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month or at -80°C for up to six months[13]. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation[4][5][14].
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Use the stock solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.
Conjugation of this compound to a Protein
Objective: To covalently attach the DBCO moiety to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5[3].
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or other protein purification system.
Procedure:
-
Ensure the protein solution is in a buffer free of primary amines, such as Tris or glycine[4][5][6].
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point)[12].
-
Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation[10].
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C[4][12].
-
Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature[4][12].
-
Purify the DBCO-conjugated protein from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography[12].
Copper-Free Click Chemistry Reaction
Objective: To conjugate the DBCO-modified protein with an azide-containing molecule.
Materials:
-
Purified DBCO-conjugated protein.
-
Azide-containing molecule in a compatible buffer.
-
Reaction buffer (e.g., PBS).
Procedure:
-
Combine the DBCO-conjugated protein and the azide-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended[15].
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight[4][14]. Longer incubation times can improve efficiency[4][5].
-
The resulting conjugate can be purified using methods appropriate for the specific biomolecules involved (e.g., chromatography).
Visualization of Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the bioconjugation of a protein using this compound.
Caption: Step-by-step experimental workflow for protein labeling and click chemistry.
Caption: Logical relationships of factors influencing the stability of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. DBCO-PEG4-NHS ester [baseclick.eu]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. interchim.fr [interchim.fr]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. benchchem.com [benchchem.com]
- 8. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the heterobifunctional crosslinker, PC DBCO-PEG4-NHS Ester. This molecule is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for applications in drug development, diagnostics, and fundamental research. The "PC" designation in this context most commonly refers to a Photocleavable moiety, rendering the linker susceptible to cleavage by UV light. This guide will focus on this variant while also addressing the core DBCO-PEG4-NHS Ester structure.
Core Structure and Functionality
This compound is a sophisticated molecule designed for sequential and orthogonal bioconjugation reactions. Its structure can be deconstructed into four key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is rapid and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.
-
PEG4 (Tetraethylene Glycol): A short polyethylene glycol spacer. The PEG4 linker enhances the hydrophilicity of the molecule, which improves solubility in aqueous buffers and reduces the potential for aggregation of the conjugated biomolecules.[1] It also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1][2]
-
NHS Ester (N-Hydroxysuccinimide Ester): A highly reactive group that readily couples with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2] This reaction is most efficient at a slightly basic pH (7-9).[2]
-
PC (Photocleavable) Group: Typically a nitrobenzyl-based moiety, this group allows for the cleavage of the linker and the release of the conjugated molecule upon exposure to UV light (e.g., 365 nm).[3][4] This functionality is invaluable for applications requiring the controlled release of a therapeutic or imaging agent.
Synthesis of this compound
While the precise, proprietary synthesis routes employed by commercial vendors are not publicly detailed, a plausible synthetic pathway can be constructed based on established organic chemistry principles for heterobifunctional linkers. The synthesis would likely proceed in a modular fashion, sequentially assembling the different functional components. A potential synthetic workflow is outlined below.
Caption: Proposed multi-step synthesis of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are critical for designing and executing successful bioconjugation experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C34H39N3O10 (for the non-photocleavable core) | [5] |
| Molecular Weight | ~649.7 g/mol (for the non-photocleavable core) | [2][5][6][7] |
| Appearance | Light yellow gel or yellow to slightly orange oil | [2][5] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [2][5] |
| Purity | Typically ≥95% (as determined by HPLC) | [2] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. | [2][5] |
| Photocleavage Wavelength | ~365 nm | [3][8] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step orthogonal reaction sequence. The following is a general protocol for the conjugation of an amine-containing protein and an azide-modified molecule.
Step 1: Amine Conjugation via NHS Ester
This protocol describes the labeling of a protein with the DBCO moiety.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, but a 10- to 20-fold molar excess of the linker is a common starting point.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[9]
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[11]
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.
-
Step 2: Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of the DBCO-labeled protein with an azide-modified molecule.
Materials:
-
DBCO-labeled protein (from Step 1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Purification (if necessary):
-
If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography or dialysis, depending on the properties of the final conjugate.
-
Step 3: Photocleavage
This protocol describes the light-induced cleavage of the PC linker.
Materials:
-
Purified conjugate from Step 2
-
UV lamp (e.g., 365 nm)
Procedure:
-
Irradiation:
-
Expose the solution of the conjugate to UV light at 365 nm. The duration and intensity of the light exposure will depend on the specific photocleavable group and the desired extent of cleavage. Efficient photorelease is typically achieved in 5-25 minutes with a low-intensity lamp (1-5 mW/cm²).[3][8]
-
-
Analysis:
-
The release of the conjugated molecule can be confirmed by analytical techniques such as HPLC or mass spectrometry.
-
Visualization of Workflows and Pathways
Bioconjugation Workflow
The overall workflow for a typical bioconjugation experiment using this compound is depicted below.
Caption: Bioconjugation and cleavage workflow.
Orthogonal Reaction Pathway
The sequential and orthogonal nature of the reactions enabled by this compound is a key advantage, allowing for the specific and controlled assembly of complex biomolecular structures.
Caption: Orthogonal reaction pathway.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its heterobifunctional nature allows for the precise and efficient conjugation of diverse molecules, while the integrated PEG spacer enhances solubility and reduces steric hindrance. The inclusion of a photocleavable linker provides an additional layer of control, enabling the spatiotemporal release of conjugated payloads. A thorough understanding of its chemical properties and reaction kinetics is essential for the successful design and implementation of bioconjugation strategies aimed at creating novel therapeutics, diagnostics, and research tools.
References
- 1. DBCO-PEG4-NHS ester [baseclick.eu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Photocleavable linker for the patterning of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Disulfide cross-linked phosphorylcholine micelles for triggered release of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]
- 9. DBCO-PEG4-NHS [nanocs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Bioorthogonal Chemistry in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3][4] Coined by Carolyn Bertozzi, this field has furnished a powerful toolkit for chemical biologists to probe cellular processes in real-time and in their native context.[2] These reactions typically involve two steps: first, a bioorthogonal functional group, or "chemical reporter," is incorporated into a biomolecule of interest through metabolic, genetic, or chemical means.[3][5] Second, a probe molecule containing a complementary functional group is introduced, which then reacts specifically and covalently with the reporter.[3][5] This guide provides an in-depth overview of the core bioorthogonal reactions, their diverse applications in cell biology—from imaging to proteomics and drug delivery—quantitative comparisons, detailed experimental protocols, and visualizations of key workflows.
Core Bioorthogonal Reactions
An ideal bioorthogonal reaction is highly selective, biocompatible, non-toxic, and exhibits fast reaction kinetics at low concentrations.[3][4][6] Several key reactions have been developed that meet these criteria, each with distinct advantages for specific applications.
-
Staudinger Ligation: One of the foundational bioorthogonal reactions, the Staudinger ligation occurs between an azide and a phosphine.[7][8][9] A modification of the classic Staudinger reaction, it was engineered to form a stable amide bond in aqueous environments, making it suitable for biological applications.[8][] It is particularly valued for its excellent chemoselectivity, as both azides and phosphines are abiotic and inert within cells.[7][8][9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I), to form a stable triazole linkage.[2][6][11] Its high reaction rates and specificity have made it a workhorse in chemical biology for applications like activity-based protein profiling (ABPP) and labeling nucleic acids.[11][12] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging studies.[9][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity issues of CuAAC in living systems, SPAAC was developed.[13][14] This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.[14][] The driving force is the relief of ring strain in the cyclooctyne.[][16] SPAAC is exceptionally bioorthogonal and has become a preferred method for live-cell and in vivo imaging.[14][][16]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Often referred to as the tetrazine ligation, this reaction occurs between an electron-deficient tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[17][18][19] The IEDDA reaction boasts the fastest kinetics among all bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[17][20] This exceptional speed makes it ideal for in vivo applications where reactant concentrations are low and rapid labeling is critical.[17][19]
Applications in Cell Biology
Bioorthogonal chemistry provides unprecedented tools to label, visualize, and manipulate biomolecules, including proteins, glycans, lipids, and nucleic acids, within their native cellular environment.[21][22][23][24]
Cellular Imaging and Biomolecule Tracking
Bioorthogonal reactions allow for the attachment of small, non-perturbing fluorophores to biomolecules of interest. This is often achieved through a two-step "chemical reporter strategy".[3][24] First, cells are fed precursors (e.g., unnatural amino acids or sugars) containing a bioorthogonal handle like an azide.[25][24] These precursors are incorporated into newly synthesized proteins or glycans via the cell's own metabolic machinery.[24][26] Subsequently, a fluorescent probe equipped with a complementary reactive group (e.g., a cyclooctyne for SPAAC) is added, leading to specific labeling of the target biomolecules for visualization by microscopy.[13][27] This strategy has been widely used to image newly synthesized proteins (a technique known as bioorthogonal non-canonical amino acid tagging, or BONCAT) and to track glycans on the cell surface.[14][24]
Proteomics and Activity-Based Protein Profiling (ABPP)
Bioorthogonal chemistry has revolutionized activity-based protein profiling (ABPP), a technique used to study the functional state of enzymes in complex proteomes.[11][21][28] In ABPP, chemical probes are designed to covalently bind to the active sites of specific enzymes.[11][21] By replacing a bulky reporter tag (like biotin or a fluorophore) with a small bioorthogonal handle (like an alkyne), the probes become more cell-permeable and less likely to interfere with enzyme recognition.[11] After the probe labels its target enzymes within a cell lysate or even a live cell, a reporter tag is attached via a bioorthogonal reaction (commonly CuAAC) for subsequent enrichment and identification by mass spectrometry.[11][21]
Drug Development and Targeted Delivery
The ability to perform specific chemical reactions in vivo opens up new strategies for targeted drug delivery and activation.[29][30][31] One major application is in the development of prodrugs that are activated at a specific site of disease, thereby minimizing off-target toxicity.[29][30][31] In this approach, a prodrug is administered in an inactive form. A second component, the activator, is targeted to the desired tissue (e.g., a tumor) via an antibody. The activator and the prodrug are equipped with complementary bioorthogonal functional groups. When they co-localize at the target site, they react, releasing the active drug precisely where it is needed.[29][30] The tetrazine ligation is particularly well-suited for this due to its extremely fast in vivo kinetics.[29][32]
Quantitative Data Presentation
The choice of a bioorthogonal reaction depends heavily on the specific biological question and context. Key parameters include the reaction rate, which is critical for achieving labeling at low concentrations, and the requirement for potentially cytotoxic catalysts.
| Reaction | Abbreviation | Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | Copper Catalyst Required? | Key Features & Applications |
| Staudinger Ligation | - | 0.002 - 0.01 | No | First truly bioorthogonal reaction; stable amide bond formation. Good for protein modification.[7][8][] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | CuAAC | 10 - 200[5] | Yes | High efficiency and reliability ("click" chemistry). Widely used for fixed cells and lysates (ABPP).[11][12] |
| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC | 0.001 - 1.0 | No | Catalyst-free, excellent biocompatibility. The gold standard for live-cell and in vivo imaging.[14][][16] |
| Inverse-Electron-Demand Diels-Alder | IEDDA | 1 - 2000+[19] | No | Extremely fast kinetics, ideal for in vivo applications like pre-targeted drug delivery and imaging where speed is crucial.[17][19][20] |
Table 1: Comparison of Core Bioorthogonal Reactions. Rate constants can vary significantly based on the specific structures of the reactants.
Detailed Experimental Protocols
Protocol: Metabolic Labeling of Newly Synthesized Proteins with Azidohomoalanine (AHA) and Detection via SPAAC
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells with the methionine analog azidohomoalanine (AHA), followed by fluorescent detection using a cyclooctyne-dye conjugate via SPAAC.
Audience: Cell biologists and biochemists.
Materials:
-
Mammalian cells (e.g., HeLa or HEK293) in culture.
-
Methionine-free DMEM (Dulbecco's Modified Eagle Medium).
-
Fetal Bovine Serum (FBS), dialyzed.
-
L-Azidohomoalanine (AHA).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixing.
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 3% BSA in PBS).
-
Nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to ~70-80% confluency.
-
Methionine Starvation (Optional but Recommended): Gently wash cells twice with pre-warmed PBS. Replace the standard medium with pre-warmed methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Prepare the labeling medium by supplementing methionine-free DMEM with 10% dialyzed FBS and the desired final concentration of AHA (typically 25-50 µM). Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubation: Incubate the cells for the desired pulse period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator. This allows for the metabolic incorporation of AHA into newly synthesized proteins. A control plate should be incubated with a medium containing L-methionine instead of AHA.
-
Fixation: After incubation, wash the cells three times with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize by adding Permeabilization Buffer and incubating for 10 minutes at room temperature.
-
SPAAC Reaction (Click Labeling): Wash the cells three times with PBS. Prepare the click reaction cocktail by diluting the cyclooctyne-fluorophore conjugate in PBS to a final concentration of 2-10 µM. Add the cocktail to the cells and incubate for 60-90 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS to remove unreacted fluorophore. If desired, counterstain nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Imaging: Wash the cells a final two times with PBS. Mount the coverslips or image the dish directly using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol: Labeling Cell Surface Sialoglycans via Metabolic Labeling and CuAAC
This protocol outlines the labeling of cell surface sialic acids using a metabolic precursor, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), followed by detection with an alkyne-probe via CuAAC. This protocol is suitable for fixed cells.
Audience: Glycobiologists and chemical biologists.
Materials:
-
Cultured cells (e.g., Jurkat cells).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
Alkyne-fluorophore or Alkyne-biotin probe.
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, reducing agent, and ligands/buffers).
-
PBS.
-
Fixative (e.g., 4% PFA).
Procedure:
-
Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (typically 25-50 µM) for 2-3 days. The peracetylated sugar is cell-permeable and is metabolized into the corresponding azido-sialic acid, which is then incorporated into cell surface glycans.
-
Cell Harvesting and Fixation: Harvest the cells, wash three times with cold PBS by gentle centrifugation. Fix the cells with 4% PFA for 15 minutes.
-
Washing: Wash the fixed cells three times with PBS to remove the fixative.
-
CuAAC Reaction (Click Labeling): a. Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves sequentially adding the copper(II) sulfate, the alkyne probe, and a reducing agent (like sodium ascorbate) to the reaction buffer. b. Resuspend the fixed cells in the freshly prepared click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove excess reaction components.
-
Analysis: The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy. If an alkyne-biotin probe was used, the cells can be further stained with a fluorescently-labeled streptavidin conjugate for detection.
Conclusion and Future Outlook
Bioorthogonal chemistry has fundamentally changed the way cell biologists can study dynamic processes.[6] The ability to attach probes to specific biomolecules in living systems with high precision has enabled discoveries in protein synthesis, enzyme function, and glycan biology.[6][21][24] Future developments are focused on creating even faster and more selective reactions, developing mutually orthogonal reactions that can be used simultaneously to track multiple biomolecules, and expanding the toolkit for in vivo applications, including advanced diagnostics and targeted therapeutics.[33][29][34] The continued synergy between synthetic chemistry and cell biology promises to unlock even deeper insights into the complex molecular workings of the cell.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 9. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 24. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 28. Bioorthogonal Reactions in Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. Bioorthogonal chemistry for prodrug activation in vivo - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with PC DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the labeling of antibodies with PC DBCO-PEG4-NHS Ester. This heterobifunctional, photocleavable linker enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amines (e.g., lysine residues) on an antibody. The incorporated DBCO group can then participate in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction with an azide-containing molecule of interest, such as a fluorophore, a drug molecule, or a biotin tag.[1][2][3] The integrated photocleavable (PC) linker allows for the subsequent release of the conjugated molecule from the antibody upon exposure to UV light, providing an additional layer of experimental control.[4][5][6]
The PEG4 spacer enhances the solubility and reduces aggregation of the antibody conjugate.[7][8] This methodology is a cornerstone for creating well-defined antibody conjugates for a variety of applications, including targeted drug delivery, cellular imaging, and advanced immunoassays.
Principle of the Method
The antibody labeling and subsequent click chemistry conjugation process involves two main stages:
-
Antibody Activation: The N-hydroxysuccinimide (NHS) ester of the this compound reacts with primary amines on the antibody, forming a stable amide bond and introducing the DBCO group.[2][9] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[7]
-
Copper-Free Click Chemistry: The DBCO-activated antibody is then reacted with a molecule containing an azide group. The DBCO and azide moieties undergo a highly specific and efficient SPAAC reaction to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][10]
Quantitative Data Summary
The efficiency and outcome of the antibody labeling reaction can be influenced by several factors. The following tables summarize key quantitative parameters to guide the optimization of your experiments.
Table 1: Recommended Reaction Conditions for Antibody Labeling
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound over Antibody | 5 to 30-fold | Higher molar excess can lead to a higher degree of labeling (DOL) but may also increase the risk of antibody aggregation.[1][11] |
| Antibody Concentration | 1-10 mg/mL | Higher antibody concentrations generally lead to higher labeling efficiency.[2] |
| Reaction pH | 7.2 - 8.5 | NHS esters react efficiently with primary amines at a slightly alkaline pH. Buffers such as PBS or carbonate/bicarbonate are suitable. Avoid amine-containing buffers like Tris.[7][9] |
| Reaction Temperature | Room Temperature or 4°C | Incubation at room temperature is typically faster (30-60 minutes), while incubation at 4°C (2-4 hours or overnight) may be preferred for sensitive antibodies.[9][11] |
| DMSO Concentration in Reaction | < 20% | The this compound is typically dissolved in an anhydrous organic solvent like DMSO. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturation of the antibody.[1] |
Table 2: Performance Characteristics of DBCO-Labeled Antibodies
| Parameter | Typical Values/Characteristics | Notes |
| Degree of Labeling (DOL) | 2 - 8 DBCO molecules per antibody | The optimal DOL depends on the specific application and should be determined empirically. Higher DOL can sometimes impair antibody function. |
| Antibody Recovery after Purification | > 85% | Purification using desalting columns or dialysis can result in high recovery of the labeled antibody.[12] |
| Stability of DBCO-labeled Antibody | Stable for up to a month at -20°C | The DBCO group can lose reactivity over time due to oxidation and hydration. For long-term storage, it is recommended to store the labeled antibody at -80°C. Avoid buffers containing azides.[1] |
| Click Reaction Efficiency | High to near-quantitative | The SPAAC reaction between DBCO and azide is highly efficient under physiological conditions.[13] |
Experimental Protocols
Part 1: Antibody Preparation and Labeling with this compound
This protocol describes the modification of an antibody with this compound to introduce the DBCO moiety.
Materials:
-
Antibody of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
If the antibody solution contains substances with primary amines such as Tris, glycine, or stabilizing proteins like BSA, they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.[14]
-
-
Preparation of this compound Solution:
-
Antibody Labeling Reaction:
-
Quenching the Reaction:
-
Purification of the DBCO-labeled Antibody:
-
Remove the excess, unreacted this compound and quenching reagent using a desalting column or by dialysis against PBS.[12]
-
-
Characterization and Storage:
-
Determine the concentration of the purified DBCO-labeled antibody using a protein concentration assay (e.g., BCA) or by measuring the absorbance at 280 nm.
-
The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~310 nm (for the DBCO group).[2]
-
Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[1]
-
Part 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule (e.g., fluorophore, biotin, drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the DBCO-labeled antibody with the azide-functionalized molecule in the reaction buffer.
-
A 1.5- to 10-fold molar excess of the azide-functionalized molecule over the DBCO-labeled antibody is recommended to drive the reaction to completion.[10]
-
-
Incubation:
-
Purification of the Antibody Conjugate:
-
If necessary, purify the final antibody conjugate from the excess azide-functionalized molecule using size-exclusion chromatography or dialysis.
-
Part 3: Application Specific Protocols (Templates)
-
Perform SDS-PAGE on your protein lysate and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with your DBCO-labeled primary antibody, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an azide-functionalized reporter molecule (e.g., azide-HRP or a fluorescent azide) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
For HRP detection, add a chemiluminescent substrate and image the blot. For fluorescent detection, image the blot using an appropriate fluorescence imaging system.
-
Coat a 96-well plate with a capture antibody specific for your antigen of interest and incubate overnight at 4°C.[12]
-
Wash the plate with wash buffer (e.g., PBST).
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add your DBCO-labeled detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add an azide-functionalized reporter (e.g., azide-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Prepare your cell suspension and wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA).
-
Incubate the cells with your DBCO-labeled primary antibody for 30-60 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing your azide-functionalized fluorophore.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.[15][16]
Mandatory Visualizations
Caption: Experimental workflow for antibody labeling and photocleavage.
Caption: Simplified EGFR signaling pathway.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. chemreu.ku.edu [chemreu.ku.edu]
- 5. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]
- 7. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of PC DBCO-PEG4-NHS Ester in Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
PC DBCO-PEG4-NHS Ester is a heterobifunctional linker designed for the sophisticated development of drug delivery systems. This linker combines four key chemical moieties, each contributing a unique function to enable the precise and stable construction of complex bioconjugates. Its structure is ideally suited for applications ranging from the creation of antibody-drug conjugates (ADCs) to the surface functionalization of nanoparticles for targeted therapies.
-
Phosphocholine (PC): The PC headgroup is a zwitterionic moiety found in the outer leaflet of cell membranes.[1][2] Its inclusion in a drug delivery system provides a "stealth" characteristic, enhancing biocompatibility and potentially reducing immunogenicity and non-specific protein absorption.[3][4]
-
Dibenzocyclooctyne (DBCO): This is a strained alkyne group that is central to copper-free click chemistry. It reacts with high specificity and efficiency with azide-functionalized molecules in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[5][6] This bioorthogonal reaction is ideal for biological applications as it proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[5][7]
-
PEG4 (Polyethylene Glycol): The four-unit polyethylene glycol spacer is a flexible, hydrophilic linker.[8] It enhances the water solubility of the conjugate, reduces steric hindrance between the conjugated molecules, and contributes to improved pharmacokinetics by increasing the hydrodynamic radius.[9][10]
-
NHS Ester (N-hydroxysuccinimide): This activated ester is a highly efficient amine-reactive group. It forms stable, covalent amide bonds with primary amines, such as those on the lysine residues of proteins or on the surface of amine-functionalized nanoparticles.[11][12]
This document provides detailed protocols for the use of this compound in two primary applications: the synthesis of antibody-drug conjugates and the functionalization of liposomal drug carriers.
Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, allowing for a sequential, two-step conjugation strategy. This process ensures a controlled and specific linkage between two different molecules of interest, such as an antibody and a cytotoxic drug.
-
Amine-Reactive Conjugation: The NHS ester group reacts with a primary amine on the first biomolecule (e.g., an antibody) to form a stable amide bond.
-
Copper-Free Click Chemistry: The now-attached DBCO group is available to react with an azide group on a second molecule (e.g., a therapeutic payload or a targeting ligand) to form a stable triazole linkage.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
This protocol describes the conjugation of an azide-modified cytotoxic payload to an antibody via its surface lysine residues.
Experimental Protocol
Part A: Antibody Activation with this compound
-
Antibody Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.[14] The final concentration of DMSO should not exceed 10-20%.[6][13] A molar excess of 5-10 fold often provides the highest conjugation yield.[15][16]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[14][17]
-
-
Purification of DBCO-labeled Antibody:
-
Remove unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) equilibrated with PBS (pH 7.4).[14][17]
-
Determine the protein concentration and the Degree of Labeling (DOL) via UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and ~309 nm (for DBCO).[15][18]
-
Part B: SPAAC Click Reaction with Azide-Payload
-
Reaction Setup:
-
Combine the purified DBCO-labeled antibody with the azide-functionalized payload. A 1.5- to 10-fold molar excess of the azide-payload is recommended to drive the reaction to completion.[14]
-
-
Incubation:
-
Purification of Final ADC:
-
Purify the final ADC conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess payload.[13]
-
Characterization
-
SDS-PAGE: To confirm conjugation by observing a shift in the molecular weight of the antibody heavy and/or light chains.[13]
-
Mass Spectrometry: To determine the exact mass of the conjugate and confirm the drug-to-antibody ratio (DAR).[19]
-
Hydrophobic Interaction Chromatography (HIC): To assess the homogeneity of the ADC population.
Application 2: Surface Functionalization of Liposomes
This protocol details the attachment of an azide-modified targeting ligand to pre-formed liposomes that incorporate an amine-functionalized lipid (e.g., DSPE-PEG-NH2).
Experimental Protocol
Part A: DBCO-Functionalization of Amine-Liposomes
-
Liposome Preparation:
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the this compound solution to the liposome suspension. The molar ratio of linker to available amine groups should be optimized, but a starting point of 10:1 can be used.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[20]
-
-
Purification of DBCO-Liposomes:
-
Remove unreacted linker by size exclusion chromatography (SEC) or dialysis against PBS (pH 7.4).[20]
-
Part B: Click Reaction with Azide-Targeting Ligand
-
Reaction Setup:
-
Add the azide-modified targeting ligand (e.g., peptide, small molecule) to the purified DBCO-liposomes. Use a 2- to 4-fold molar excess of the azide ligand relative to the estimated number of surface DBCO groups.[13]
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[20]
-
-
Purification of Final Functionalized Liposomes:
-
Remove the excess, unreacted targeting ligand via SEC or dialysis to yield the final targeted drug delivery vehicle.[20]
-
Characterization
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) before and after functionalization to ensure colloidal stability.[21][22]
-
Zeta Potential: To assess changes in surface charge upon conjugation.[21][22]
-
X-ray Photoelectron Spectroscopy (XPS) or FTIR: To confirm the presence of the conjugated ligand on the liposome surface.[21]
Quantitative Data Summary
The efficiency and success of the conjugation reactions are highly dependent on the experimental conditions. The following tables summarize the key parameters based on published protocols.
Table 1: Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Value | Rationale & Notes | Citations |
|---|---|---|---|
| Reaction pH | 7.2 - 8.5 | Optimal range to balance amine deprotonation (reactivity) and NHS ester hydrolysis (instability). The optimal pH is often cited as 8.3-8.5. | [11][12][23] |
| Molar Excess (Linker:Amine) | 5- to 30-fold | A molar excess drives the reaction. For antibodies, 5-10x often gives the best yield without causing precipitation. | [13][15][16] |
| Solvent | Anhydrous DMSO or DMF | Used to dissolve the typically hydrophobic NHS ester before adding it to the aqueous buffer. | [11][13] |
| Reaction Time | 30 - 120 minutes | Sufficient time for conjugation. Longer times can increase hydrolysis of the NHS ester. | [13][14][17] |
| Temperature | Room Temperature or 4°C | Room temperature is faster, while 4°C (or on ice) can increase the stability of sensitive biomolecules and reduce hydrolysis. |[14][17] |
Table 2: Recommended Reaction Conditions for DBCO-Azide Click Chemistry (SPAAC)
| Parameter | Recommended Value | Rationale & Notes | Citations |
|---|---|---|---|
| Molar Excess (Azide:DBCO) | 1.5- to 10-fold | An excess of the smaller molecule (often the azide payload or ligand) ensures complete reaction with the DBCO-activated biomolecule. | [13][14] |
| Solvent | Aqueous Buffer (e.g., PBS) | The reaction is biocompatible and proceeds efficiently in aqueous media. Avoid buffers containing sodium azide. | [5][6] |
| Reaction Time | 2 - 12 hours | Reaction is typically complete within this timeframe at room temperature. Can be extended overnight at 4°C. | [13][14][20] |
| Temperature | Room Temperature or 4°C | Reaction proceeds well at both temperatures. 4°C is preferred for long-term stability of biological samples. |[13][20] |
Table 3: Methods for Characterization and Efficiency Quantification
| Method | Principle | Key Information Provided | Citations |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures the decrease in DBCO absorbance at ~309-310 nm as it is consumed in the click reaction. | Degree of Labeling (DOL); Reaction kinetics and completion. | [6][18] |
| SDS-PAGE | Separates proteins by molecular weight. | Confirmation of covalent conjugation through a molecular weight shift. | [13] |
| Mass Spectrometry | Measures the mass-to-charge ratio of molecules. | Precise mass of the final conjugate; Confirms drug-to-antibody ratio (DAR). | [19] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Hydrodynamic diameter and polydispersity of nanoparticles; Assesses aggregation. | [21][22] |
| Anthracene-Azide Assay | A fluorescent probe reacts with available DBCO groups, allowing for precise quantification. | Highly accurate quantification of DBCO groups on a surface. |[18][24] |
References
- 1. Phosphatidylcholine: a revolution in drug delivery technology. | Semantic Scholar [semanticscholar.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- 7. encapsula.com [encapsula.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. thno.org [thno.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
Revolutionizing Antibody-Drug Conjugate Development: Application Notes and Protocols for PC DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PC DBCO-PEG4-NHS Ester in the creation of advanced antibody-drug conjugates (ADCs). This heterobifunctional linker enables a robust and efficient two-step conjugation strategy, leveraging both amine reactivity and copper-free click chemistry to produce stable and effective ADCs. The inclusion of a hydrophilic PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the final conjugate.
Introduction to this compound
This compound is a state-of-the-art linker designed for the precise construction of ADCs. It features two key reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines, such as the lysine residues present on the surface of antibodies, to form stable amide bonds.
-
Dibenzocyclooctyne (DBCO): This strained alkyne moiety is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency and biocompatibility, as it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2]
The polyethylene glycol (PEG4) spacer is a hydrophilic chain that helps to mitigate aggregation and improve the solubility of the ADC.[2] This can lead to improved pharmacokinetics and a better therapeutic index.
Principle of ADC Synthesis
The synthesis of an ADC using this compound is a sequential, two-stage process:
-
Antibody Modification: The antibody is first functionalized with the DBCO moiety by reacting its surface lysine residues with the NHS ester of the linker. This results in a DBCO-modified antibody.
-
Payload Conjugation: The azide-containing cytotoxic payload is then conjugated to the DBCO-modified antibody via the copper-free SPAAC reaction.
This approach allows for a controlled and modular assembly of the ADC, separating the antibody modification step from the payload attachment.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a DBCO-PEG4-NHS ester linker. These values are derived from established protocols and serve as a general guideline.
Table 1: Antibody Modification with DBCO-PEG4-NHS Ester
| Parameter | Typical Value | Notes |
| Molar Excess of Linker | 10-20 fold | Relative to the antibody.[3] |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-8.0) | Amine-containing buffers like Tris will compete with the reaction. |
| Reaction Time | 1-4 hours | At room temperature. |
| Degree of Labeling (DOL) | 2-8 | Average number of DBCO linkers per antibody, determined by UV-Vis spectrophotometry. |
Table 2: Payload Conjugation via Copper-Free Click Chemistry
| Parameter | Typical Value | Notes |
| Molar Excess of Payload | 1.5-5 fold | Relative to the DBCO-modified antibody.[3] |
| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction.[3] |
| Reaction Time | 4-16 hours | At 4°C or room temperature. |
| Final Drug-to-Antibody Ratio (DAR) | 2-8 | Determined by HIC-HPLC or LC-MS. |
Table 3: ADC Characterization
| Parameter | Method | Typical Results |
| Average DAR | HIC-HPLC, LC-MS | A weighted average based on the distribution of different drug-loaded species.[4] |
| Purity | SEC-HPLC | >95% monomeric ADC. |
| In Vitro Cytotoxicity (IC50) | Cell-based assays (e.g., MTT, XTT) | Varies depending on the cell line, payload, and target antigen expression. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the conjugation of the this compound to the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[3]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]
-
Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL) can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
Protocol 2: Payload Conjugation via Copper-Free Click Chemistry
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-modified antibody
-
Azide-functionalized payload
-
Reaction buffer (e.g., PBS)
-
Purification equipment (e.g., SEC-HPLC, HIC-HPLC)
Procedure:
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the azide-modified payload to the purified DBCO-antibody solution.[3]
-
Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or room temperature with gentle mixing.[3]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include HIC-HPLC, RP-HPLC, and LC-MS.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR of ADCs, as the addition of each hydrophobic drug-linker increases the retention time of the conjugate.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, and ADCs with different numbers of drugs).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species × Number of drugs in that species) / 100
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of the ADC.
Materials:
-
Target cancer cell line and a negative control cell line
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.
Visualizations
References
Application Notes and Protocols for the Surface Modification of Nanoparticles Using DBCO-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene glycol (PEG) chains, or "PEGylation," is a widely adopted strategy to improve the physicochemical properties of nanoparticles.[1] PEGylation creates a hydrophilic barrier that can reduce non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the phagocytic system and prolonging circulation half-life.[1]
This document provides detailed protocols and application notes for the surface modification of nanoparticles using DBCO-PEG4-NHS Ester. This heterobifunctional linker is an advanced tool for bioconjugation, featuring three key components:
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that forms a stable, covalent amide bond with primary amines (-NH₂) present on the nanoparticle surface.[2][3]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific catalyst-free "click chemistry" reactions with azide-functionalized molecules.[3][4] This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is bioorthogonal, meaning it does not interfere with native biological processes.
-
PEG4 Spacer: A short, hydrophilic tetra-polyethylene glycol linker that enhances water solubility, improves biocompatibility, reduces steric hindrance, and minimizes aggregation.[3][5]
The dual reactivity of DBCO-PEG4-NHS Ester allows for a robust, two-step conjugation strategy. First, the linker is attached to the nanoparticle surface via the amine-reactive NHS ester. Second, a molecule of interest (e.g., a targeting antibody, peptide, or fluorescent dye) modified with an azide group is "clicked" onto the DBCO-functionalized surface. This approach provides precise control over the surface chemistry, enabling the creation of sophisticated, multifunctional nanocarriers.[3][6]
Key Applications
The unique properties of DBCO-PEG4-NHS Ester make it suitable for a wide range of applications in nanotechnology and medicine:
-
Targeted Drug Delivery: Nanoparticles loaded with therapeutic agents can be functionalized with azide-modified targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific sites, such as tumors.[6][7]
-
Medical Imaging: Imaging agents can be conjugated to nanoparticles to improve their contrast properties and targeting capabilities for diagnostic applications.[6]
-
Biosensor Development: The immobilization of biomolecules like antibodies or enzymes onto nanoparticle surfaces is crucial for creating sensitive and specific biosensors.[8]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach DBCO groups to the lysine residues of antibodies for the subsequent conjugation of azide-containing therapeutic payloads.[3][4]
Principle of the Method: A Two-Step Conjugation Strategy
The core methodology involves a sequential, two-step reaction to first functionalize the nanoparticle and then attach a molecule of interest.
-
Step 1: Amine-NHS Ester Reaction: The NHS ester end of the DBCO-PEG4-NHS Ester linker reacts with primary amine groups on the nanoparticle surface. This reaction is typically carried out in an amine-free buffer at a pH of 7-9 and results in the formation of a stable amide bond, covalently linking the DBCO group to the nanoparticle.[9][10]
-
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-functionalized nanoparticle is then reacted with an azide-modified molecule. The DBCO group reacts rapidly and specifically with the azide group without the need for a copper catalyst, forming a stable triazole linkage.[3] This copper-free click chemistry reaction is highly efficient and biocompatible.
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles. Optimization of reaction conditions, such as reagent concentrations and incubation times, may be necessary depending on the specific nanoparticle system and biomolecules used.
This protocol details the first step of covalently attaching the DBCO linker to a nanoparticle surface that presents primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
DBCO-PEG4-NHS Ester
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 1X PBS, pH 7.4 or 20 mM HEPES buffer, pH 7.5. (Note: Do not use buffers containing primary amines like Tris or glycine).[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, size exclusion chromatography (SEC), or dialysis)
Procedure:
-
Prepare Nanoparticles: Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-dispersed.
-
Prepare Linker Solution: The NHS ester is moisture-sensitive.[9][11] Allow the vial of DBCO-PEG4-NHS Ester to equilibrate to room temperature before opening. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[9]
-
Conjugation Reaction:
-
Add the DBCO-PEG4-NHS Ester stock solution to the nanoparticle suspension.
-
The optimal molar excess of the linker will depend on the density of amine groups on the nanoparticle surface and the desired degree of functionalization. A 10 to 50-fold molar excess of the linker over the estimated surface amines is a common starting point.[9]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice, with gentle mixing.[9]
-
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. This will quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[8][9]
-
Purification: Remove excess, unreacted linker and by-products.
-
For larger nanoparticles: Centrifuge the suspension, remove the supernatant, and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.
-
For smaller nanoparticles: Use SEC or dialysis against the desired storage buffer (e.g., PBS, pH 7.4) to purify the DBCO-functionalized nanoparticles.
-
-
Characterization: Characterize the resulting DBCO-functionalized nanoparticles (DBCO-NPs) to confirm successful conjugation (see Section 5).
This protocol describes the second step, where an azide-modified molecule (e.g., a targeting ligand) is attached to the DBCO-NPs.
Materials:
-
Purified DBCO-functionalized nanoparticles (DBCO-NPs) from Protocol 1
-
Azide-modified molecule (e.g., peptide, antibody, fluorescent probe)
-
Reaction Buffer (e.g., 1X PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Resuspend the purified DBCO-NPs in the Reaction Buffer. Dissolve the azide-modified molecule in the same buffer.
-
Click Reaction:
-
Add the azide-modified molecule to the DBCO-NP suspension. A 1.5 to 3-fold molar excess of the azide molecule relative to the estimated number of surface DBCO groups is typically recommended to ensure efficient coupling.[9]
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[9] Reaction times can be optimized, but SPAAC is generally efficient.
-
-
Purification: Remove the unreacted azide-modified molecule using an appropriate purification method such as SEC, dialysis, or centrifugation, depending on the size and properties of the final nanoparticle conjugate.
-
Final Characterization: Characterize the final functionalized nanoparticles to confirm the successful attachment of the target molecule and assess final physicochemical properties like size and surface charge.
Characterization and Quantitative Analysis
Thorough characterization is essential to confirm successful surface modification and to understand the properties of the functionalized nanoparticles.[12] A variety of analytical techniques can be employed for this purpose.[13]
Table 1: Techniques for Characterization of Modified Nanoparticles
| Technique | Purpose | Expected Outcome of Successful Modification |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and polydispersity index (PDI). | An increase in hydrodynamic diameter after PEGylation. A low PDI (<0.2) indicates a monodisperse sample.[7] |
| Zeta Potential Analysis | Measures surface charge, which indicates colloidal stability. | A shift in zeta potential value. For example, a decrease from a positive value for amine-NPs after conjugation.[7] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Visualizes nanoparticle morphology and core size.[14][15] | Confirms that nanoparticle morphology is maintained post-modification. May show a "halo" or shell.[16] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups.[1][15] | Appearance of new peaks corresponding to the linker (e.g., amide C=O stretching, ether C-O-C stretching from PEG).[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and chemical states. | Confirms the presence of elements specific to the PEG linker on the nanoparticle surface.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantification.[14][17] | Can confirm the presence of PEG chains and quantify the number of functional groups after nanoparticle hydrolysis.[17][18] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature to quantify organic coatings. | Determines the weight percentage of the organic linker on the inorganic nanoparticle core.[17][19] |
| UV-Vis Spectroscopy | Can be used to quantify conjugated molecules if they contain a chromophore. | Used in assays to quantify the number of DBCO groups or attached ligands.[10] |
Summary of Quantitative Data
The following tables summarize representative quantitative data from studies involving the PEGylation and functionalization of various nanoparticles. This data provides a benchmark for expected physicochemical properties.
Table 2: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle System | Modification Step | Avg. Hydrodynamic Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Fe₃O₄ Magnetic NPs | PEGylated (PEG-MNPs) | 125 | < 0.1 | - | [7] |
| Fe₃O₄ Magnetic NPs | CAPE-PEG-MNPs | 163.2 | < 0.1 | -38.8 | [7] |
| PLGA NPs | Doxorubicin-loaded, PEGylated | ~150-200 | ~0.15 | - | [16] |
| Gold NPs | PEG-stabilized | 88.3 - 91.2 | - | - | [15] |
| Porous Silicon (PSi) NPs | Amine-functionalized (APSTCPSi) | - | - | +33 ± 2 | [17] |
| Liposomes | Amine-containing | - | - | - | [10] |
Table 3: Quantification of Surface Functional Groups
| Nanoparticle System | Functional Group Quantified | Method | Result | Reference |
| Liposomes | Surface Amine (-NH₂) Groups | Fluorescamine Assay | (1.6 ± 0.3) x 10⁵ groups per liposome | [10] |
| Porous Silicon (PSi) NPs | Surface Amine (-NH₂) Groups | Quantitative NMR | - | [17] |
| Silica NPs | Surface Ligand Density | ¹⁹F qNMR | 6.4 ± 0.2 nmol/nm² | [18] |
| Silica NPs | Surface Ligand Density | TGA | 13.0 ± 3.4 nmol/nm² | [18] |
Disclaimer: This document provides generalized protocols and information. Researchers should adapt these methods to their specific systems and perform appropriate characterization and validation. Always follow standard laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DBCO-NHCO-PEG4-NHS ester [myskinrecipes.com]
- 3. DBCO-PEG4-NHS ester [baseclick.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. krishisanskriti.org [krishisanskriti.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.sciltp.com [media.sciltp.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amine-Reactive Labeling with PC DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of PC DBCO-PEG4-NHS Ester to molecules containing primary amines. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins, antibodies, peptides, and other biomolecules.[1][2][3] The DBCO group facilitates a highly efficient and biocompatible copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][4][5] This two-step conjugation strategy is central to various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery, advanced cellular imaging, and the functionalization of surfaces.[1][6][7]
The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) under mild, slightly basic conditions to form a stable amide bond.[1][2][8][9][10] The polyethylene glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2][5][9][10]
Chemical Properties and Storage
Proper handling and storage of this compound are critical to ensure its reactivity. The NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[11][12][13]
| Property | Value | Reference |
| Molecular Formula | C34H39N3O10 | [1] |
| Molecular Weight | 649.69 g/mol | [4] |
| Appearance | Light yellow to brown solid or viscous liquid | [4][9][12] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1][9][12] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][4][9][12] |
| Shelf Life | 12 months unopened after receipt. Stock solutions in anhydrous solvent can be stored at -80°C for up to 6 months or -20°C for 1 month. | [1][4] |
Experimental Protocol: Conjugation of this compound to a Primary Amine
This protocol outlines the general steps for conjugating this compound to a protein or other amine-containing molecule. Optimization may be required for specific applications.
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, antibody)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free buffer with a pH of 7.2-8.5. Recommended buffers include:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[12]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to a primary amine.
Step-by-Step Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11] Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF. This stock solution should be prepared immediately before use.[12]
-
Amine-Containing Molecule: Dissolve the amine-containing molecule in the chosen conjugation buffer to a final concentration of 1-5 mg/mL.[11]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for each specific molecule.[11] For concentrated protein solutions (>5 mg/mL), a 10-fold molar excess is recommended, while for more dilute solutions (<5 mg/mL), a 20- to 50-fold molar excess may be necessary.[11][12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[12] Longer incubation times may improve efficiency.[11] Protect from light if working with light-sensitive molecules.[13]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
-
The final conjugate can be characterized by methods such as mass spectrometry to confirm successful conjugation.[14] For fluorescently labeled conjugates, the degree of labeling can be determined using spectrophotometry.
-
Reaction Mechanism
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[6][8]
Caption: Reaction of this compound with a primary amine.
Optimization Parameters
Several factors can influence the efficiency of the conjugation reaction. The following table summarizes key parameters and their recommended ranges.
| Parameter | Recommended Range/Condition | Rationale and Considerations | Reference |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is more rapid. The optimal pH is typically between 8.3 and 8.5. | [8][10][15] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of NHS ester hydrolysis, but may require longer reaction times. | [11][12] |
| Reaction Time | 30 minutes to 4 hours | Should be optimized based on the reactivity of the amine and the desired degree of labeling. | [12] |
| Molar Excess of NHS Ester | 10- to 50-fold | A higher molar excess can increase the conjugation efficiency, especially for dilute protein solutions. However, excessive amounts can lead to non-specific modifications and increase the burden of purification. | [11][12] |
| Concentration of Amine-Molecule | 1-5 mg/mL | Higher concentrations favor the conjugation reaction over the hydrolysis of the NHS ester. | [11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed this compound. 2. Suboptimal pH. 3. Presence of primary amines in the buffer. 4. Insufficient molar excess of the NHS ester. | 1. Use fresh, anhydrous DMSO/DMF to prepare the stock solution. Allow the reagent to warm to room temperature before opening. 2. Ensure the buffer pH is within the optimal range of 7.2-8.5. 3. Use an amine-free buffer (e.g., PBS, Borate, Carbonate). 4. Increase the molar excess of the this compound. |
| Precipitation of the Conjugate | Aggregation of the biomolecule after modification. | The PEG4 spacer is designed to improve solubility, but if precipitation occurs, consider optimizing the buffer composition or protein concentration. |
| Difficulty in Purification | Similar properties of the conjugate and unreacted starting material. | Optimize the purification method. For HPLC, adjust the gradient. For size-exclusion chromatography, ensure the appropriate resin is used for the size of the molecule. |
Conclusion
The conjugation of this compound to primary amines is a robust and versatile method for introducing a DBCO moiety onto biomolecules. This enables subsequent highly specific and efficient copper-free click chemistry reactions. By carefully controlling the reaction conditions as outlined in this protocol, researchers can achieve successful conjugation for a wide range of applications in drug development, diagnostics, and fundamental research.
References
- 1. DBCO-PEG4-NHS ester [baseclick.eu]
- 2. a3p-scientific.com [a3p-scientific.com]
- 3. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 11. interchim.fr [interchim.fr]
- 12. DBCO-PEG4-NHS [nanocs.net]
- 13. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for UV Light Cleavage of PC DBCO-PEG4-NHS Ester Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of photocleavable (PC) DBCO-PEG4-NHS Ester for the conjugation and subsequent UV-triggered release of molecules. This technology offers precise spatiotemporal control over the release of biomolecules, making it a valuable tool in various research and therapeutic applications, including targeted drug delivery, proteomics, and cellular biology.
Introduction
The PC DBCO-PEG4-NHS Ester is a heterobifunctional linker composed of three key functional domains:
-
N-hydroxysuccinimide (NHS) Ester: Enables covalent conjugation to primary amines (-NH2) present on biomolecules such as proteins, antibodies, and peptides.
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG spacer that enhances solubility and reduces steric hindrance.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that allows for copper-free "click" chemistry with azide-modified molecules.
-
Photocleavable (PC) Linker: An ortho-nitrobenzyl (oNB) based moiety that can be cleaved upon exposure to UV light, typically around 365 nm, allowing for the controlled release of the conjugated molecule.[1][2][3][4][5][6]
This unique combination of functionalities allows for a versatile, multi-step approach to bioconjugation and controlled release.
Applications
The ability to control the release of molecules with light makes this linker suitable for a wide range of applications:
-
Targeted Drug Delivery: Antibody-drug conjugates (ADCs) can be designed to release their therapeutic payload at a specific site upon light activation, minimizing off-target toxicity.[7]
-
Proteomics: Photocleavable biotin probes can be used for the affinity purification of proteins. After capture on streptavidin beads, the target proteins can be released by UV light, facilitating their identification by mass spectrometry without interference from the biotin tag.[8][9][10]
-
Cellular and Molecular Biology: Caged compounds, such as fluorescent probes or signaling molecules, can be activated at specific times and locations within a cell or tissue to study dynamic biological processes.
Quantitative Data
The efficiency of the photocleavage reaction is dependent on several factors, including the UV wavelength, light intensity, and exposure time. The following table summarizes key quantitative parameters for the photocleavage of o-nitrobenzyl-based linkers.
| Parameter | Value | Conditions | References |
| Optimal UV Wavelength | 300 - 365 nm | [1][11] | |
| Cleavage Efficiency | >80% | 365 nm, 3.5 mW/cm², 10 min | [5] |
| Cleavage Efficiency | >95% | >300 nm UV light | [12] |
| Cleavage Half-life (t₁/₂) | 4.47 min | 365 nm, 20 mW/cm² | [2] |
| Quantum Yield (Φ) | ~0.1 | [12] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a primary amine-containing molecule (e.g., an antibody), followed by copper-free click chemistry and subsequent UV-induced cleavage.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the initial labeling of an antibody with the this compound.
Materials:
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.[13][14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[13]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: Copper-Free Click Chemistry
This protocol describes the reaction of the DBCO-labeled antibody with an azide-modified molecule.
Materials:
-
DBCO-labeled antibody (from Protocol 4.1)
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the DBCO-labeled antibody and the azide-modified molecule in the reaction buffer. A 1.5- to 4-fold molar excess of the azide-modified molecule is recommended to ensure efficient conjugation.[15]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[16]
-
Purification (Optional): Depending on the downstream application, the final conjugate can be purified from excess azide-modified molecule using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: UV Light-Induced Cleavage
This protocol describes the release of the conjugated molecule via photocleavage.
Materials:
-
This compound conjugated molecule
-
UV lamp (e.g., Black Ray XX-15 UV lamp or similar, with an emission peak at 365 nm)
-
Appropriate buffer for the cleaved products
Procedure:
-
Sample Preparation: Prepare the conjugated molecule in a UV-transparent cuvette or plate in a suitable buffer.
-
UV Irradiation: Expose the sample to UV light at 365 nm. The irradiation time and intensity will need to be optimized for the specific application, but a starting point is 1-5 mW/cm² for 5-30 minutes.[5]
-
Analysis: The cleavage can be monitored and quantified using techniques such as HPLC, mass spectrometry, or SDS-PAGE.[11]
Visualizations
Photocleavage Mechanism
The photocleavage of the o-nitrobenzyl linker proceeds through an intramolecular rearrangement upon UV irradiation, leading to the release of the conjugated molecule.[1][6][17][18]
Experimental Workflow for Antibody-Drug Conjugate (ADC) Application
This workflow outlines the key steps in creating a photocleavable ADC and its light-triggered activation.
Logical Relationship of Components
This diagram illustrates the relationship between the different functional parts of the this compound linker.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual‐Wavelength Responsive Hydrogel Glue with Visible‐Light Bonding and UV‐Triggered Debonding via Ortho‐Nitrobenzyl Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seas.upenn.edu [seas.upenn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes: Targeted Protein Release in Live Cells Using Photocleavable Linkers
References
- 1. youtube.com [youtube.com]
- 2. Preparation and photoactivation of caged fluorophores and caged proteins using a new class of heterobifunctional, photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webpreview4.leica-microsystems.com [webpreview4.leica-microsystems.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Optogenetically controlled protein kinases for regulation of cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An optogenetic method for the controlled release of single molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optogenetic control with a photocleavable protein, PhoCl | Springer Nature Experiments [experiments.springernature.com]
- 14. Photolabile coumarins with improved efficiency through azetidinyl substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Wavelength-controlled photocleavage for the orthogonal and sequential release of multiple proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optobiochemistry: Genetically Encoded Control of Protein Activity by Light - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. Optical Control of Cell Signaling by Single-chain Photoswitchable Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cris.ucr.edu [cris.ucr.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. real.mtak.hu [real.mtak.hu]
- 24. o--Nitrobenzyl Photolabile Bifunctional Linkers | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 25. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immobilizing Peptides on Surfaces with PC DBCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent immobilization of peptides onto various surfaces using the heterobifunctional linker, PC DBCO-PEG4-NHS Ester. This linker facilitates a two-step conjugation strategy, enabling precise control over peptide orientation and density, which is crucial for applications in drug discovery, diagnostics, and fundamental research.
Introduction
The precise presentation of peptides on surfaces is paramount for eliciting specific biological responses. This compound is a versatile linker designed for this purpose. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines (e.g., lysine residues on a peptide or an amine-functionalized surface) at a pH range of 7-9.
-
Polyethylene Glycol (PEG4) Spacer: The hydrophilic four-unit PEG spacer enhances water solubility, reduces non-specific binding of proteins and cells to the surface, and minimizes steric hindrance, thereby improving the accessibility of the immobilized peptide.
-
Dibenzocyclooctyne (DBCO): This strained alkyne group enables highly efficient and specific covalent bonding with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
This two-step approach allows for either the initial attachment of the linker to an amine-containing surface followed by the "clicking" of an azide-modified peptide, or the labeling of an amine-containing peptide with the linker first, followed by its immobilization onto an azide-functionalized surface.
Data Presentation
The following tables summarize quantitative data from various studies on peptide immobilization, providing insights into surface density and biological activity.
Table 1: Surface Density of Immobilized Peptides
| Peptide/Molecule | Surface | Immobilization Chemistry | Surface Density | Measurement Technique | Reference |
| KLAL Peptide | TentaGel S NH₂ Resin | C-terminal immobilization | 0.099 µmol/mg | Fmoc-chromophore absorbance | [1][2] |
| MK5E Peptide | TentaGel S NH₂ Resin | C-terminal immobilization | 0.133 µmol/mg | Fmoc-chromophore absorbance | [1][2] |
| Azide-tagged Calmodulin | Gold Nanoparticles | SPAAC | ~1.3x increase in hydrodynamic diameter | Dynamic Light Scattering (DLS) | [3] |
| RGD Peptide | Silicon | Silanization | ~3-fold increase in cell attachment | Cell Counting | [1] |
| Melittin-C27 | PEG-functionalized beads | Biotin-NHS labeling | Varies with PEG linker length | Fluorescence | [4] |
Table 2: Biological Activity of Immobilized Peptides
| Peptide | Surface | Biological Activity Measured | Key Findings | Reference |
| KLAL Peptide | TentaGel S NH₂ Resin | Antimicrobial (MIC vs. E. coli) | MIC: >1000 µM (immobilized) vs. 4 µM (soluble) | [1][5] |
| MK5E Peptide | TentaGel S NH₂ Resin | Antimicrobial (MIC vs. E. coli) | MIC: 500 µM (immobilized) vs. 8 µM (soluble) | [1][5] |
| RGD Peptide | Gold Surface | Cell Adhesion (Focal Adhesion Area) | Increased focal adhesion area with higher RGD density | [6] |
| Antimicrobial Peptides (various) | Titanium | Inhibition of S. aureus adhesion | Significant reduction in bacterial adhesion compared to bare titanium | [7] |
| RGDNYX₃ Peptides | Maleimide-BSA plate | Cell Adhesion (HeLa cells) | Adhesion activity is dependent on the C-terminal amino acid | [8] |
Experimental Protocols
Protocol 1: Immobilization of an Azide-Modified Peptide onto an Amine-Functionalized Surface
This protocol describes the functionalization of a surface containing primary amines (e.g., aminosilane-coated glass or gold) with this compound, followed by the immobilization of an azide-containing peptide.
Materials:
-
Amine-functionalized surface (e.g., glass slide, gold chip)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-modified peptide
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
Procedure:
-
Surface Preparation:
-
Clean the amine-functionalized surface by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the surface under a stream of nitrogen.
-
-
Linker Activation and Conjugation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dilute the stock solution to a final concentration of 1 mM in Reaction Buffer.
-
Apply the linker solution to the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
-
Washing and Quenching:
-
Remove the linker solution and wash the surface three times with PBST to remove unreacted linker.
-
Incubate the surface with Quenching Buffer for 30 minutes at room temperature to deactivate any remaining NHS esters.
-
Wash the surface three times with PBST and once with DI water.
-
Dry the DBCO-functionalized surface under a stream of nitrogen.
-
-
Peptide Immobilization (Click Chemistry):
-
Prepare a solution of the azide-modified peptide in Reaction Buffer at a desired concentration (e.g., 0.1-1 mg/mL).
-
Apply the peptide solution to the DBCO-functionalized surface.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Washing:
-
Remove the peptide solution and wash the surface extensively with PBST to remove non-covalently bound peptide.
-
Rinse with DI water and dry under a stream of nitrogen.
-
The peptide-functionalized surface is now ready for use.
-
Protocol 2: Immobilization of a Peptide Containing a Primary Amine onto an Azide-Functionalized Surface
This protocol involves first labeling the peptide with the DBCO linker and then immobilizing the DBCO-peptide onto an azide-functionalized surface.
Materials:
-
Peptide containing a primary amine (e.g., N-terminus or lysine side chain)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Azide-functionalized surface
-
Purification column (e.g., size-exclusion chromatography)
-
Washing Buffer: PBST
-
DI water
Procedure:
-
Peptide Labeling with DBCO Linker:
-
Dissolve the peptide in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the DBCO linker solution to the peptide solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
-
Purification of DBCO-Peptide:
-
Purify the DBCO-labeled peptide from unreacted linker using a suitable method, such as size-exclusion chromatography or dialysis.
-
Confirm successful conjugation and purity using techniques like MALDI-TOF mass spectrometry or HPLC.
-
-
Immobilization of DBCO-Peptide (Click Chemistry):
-
Prepare a solution of the purified DBCO-peptide in Reaction Buffer.
-
Apply the DBCO-peptide solution to the azide-functionalized surface.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Washing:
-
Remove the peptide solution and wash the surface extensively with PBST.
-
Rinse with DI water and dry under a stream of nitrogen.
-
Visualizations
Experimental Workflow
Caption: Workflow for peptide immobilization.
Signaling Pathway: Integrin-Mediated Cell Adhesion
Surfaces functionalized with peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are widely used to study and promote cell adhesion. RGD peptides mimic extracellular matrix proteins and bind to integrin receptors on the cell surface, triggering downstream signaling cascades that regulate cell spreading, migration, and survival.
References
- 1. Immobilization of RGD to < 1 1 1 > silicon surfaces for enhanced cell adhesion and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Hierarchical Quatsome-RGD Nanoarchitectonic Surfaces for Enhanced Integrin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Revolutionizing Targeted Proteomics: In-depth Analysis of Cell Surface Proteins Using PC DBCO-PEG4-NHS Ester
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted proteomics has emerged as a powerful tool for the quantitative analysis of specific proteins within complex biological systems, offering high sensitivity and specificity. This application note details the use of PC DBCO-PEG4-NHS Ester, a versatile amine-reactive crosslinker, for the enrichment and subsequent targeted mass spectrometric analysis of cell surface proteins. We present a comprehensive workflow, from the labeling of live cells to data acquisition and analysis, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system. The protocols provided herein offer a robust methodology for researchers and drug development professionals to investigate cell surface protein dynamics, identify biomarkers, and elucidate the mechanisms of action of therapeutic agents.
Introduction
Cell surface proteins play a pivotal role in cellular communication, signal transduction, and as therapeutic targets. Their dynamic expression and modification in response to stimuli are central to understanding disease progression and drug efficacy. This compound is a state-of-the-art reagent designed for the efficient labeling of cell surface proteins. Its N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines on proteins, while the dibenzocyclooctyne (DBCO) group allows for highly efficient and specific "click" chemistry reactions for the subsequent attachment of reporter tags, such as biotin for enrichment. The photocleavable (PC) linker enables the release of captured proteins under mild UV irradiation, facilitating sample preparation for mass spectrometry. This note provides detailed protocols and representative data for the application of this compound in targeted proteomics research.
Data Presentation
The following table presents representative quantitative data from a targeted proteomics experiment analyzing changes in the cell surface proteome of A431 cells upon treatment with an EGFR inhibitor (Gefitinib). While the original study utilized a metabolic labeling approach (SILAC), this data is illustrative of the quantitative results that can be obtained using the this compound enrichment workflow followed by targeted mass spectrometry.[1]
Table 1: Quantitative Analysis of Cell Surface Protein Abundance Changes in Response to EGFR Inhibition [1]
| Protein | Gene | Function | Fold Change (Gefitinib vs. Control) | p-value |
| Epidermal growth factor receptor | EGFR | Receptor tyrosine kinase | -2.5 | < 0.01 |
| E-cadherin | CDH1 | Cell-cell adhesion | -1.8 | < 0.05 |
| Integrin beta-1 | ITGB1 | Cell-matrix adhesion | -1.5 | < 0.05 |
| Ephrin type-A receptor 2 | EPHA2 | Receptor tyrosine kinase | -2.1 | < 0.01 |
| Annexin A2 | ANXA2 | Calcium-dependent phospholipid binding | -1.7 | < 0.05 |
| Transferrin receptor protein 1 | TFRC | Iron uptake | -1.3 | > 0.05 |
| Basigin | BSG | Cell surface glycoprotein | -1.6 | < 0.05 |
| CD44 antigen | CD44 | Cell-cell and cell-matrix interactions | -1.9 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling with this compound
This protocol describes the labeling of primary amines on cell surface proteins of live cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cultured cells (e.g., A431 cells)
-
Cell culture medium
-
Quenching buffer: 100 mM Tris-HCl, pH 8.0
Procedure:
-
Cell Preparation: Culture cells to a confluency of 80-90% in appropriate cell culture vessels.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Cell Washing: Gently wash the cells three times with ice-cold PBS to remove any residual serum proteins.
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in ice-cold PBS to a final concentration of 1 mM.
-
Add the labeling solution to the cells, ensuring complete coverage of the cell monolayer.
-
Incubate for 30 minutes at 4°C with gentle rocking.
-
-
Quenching:
-
Aspirate the labeling solution.
-
Add ice-cold quenching buffer and incubate for 5 minutes at 4°C to quench any unreacted NHS ester.
-
-
Final Washes: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Proceed immediately to cell lysis and protein extraction according to your standard protocol for downstream applications.
Protocol 2: Enrichment of Labeled Proteins via Click Chemistry
This protocol outlines the enrichment of DBCO-labeled proteins using azide-functionalized beads.
Materials:
-
DBCO-labeled cell lysate from Protocol 1
-
Azide-functionalized agarose or magnetic beads (e.g., Azide-PEG4-Biotin followed by streptavidin beads)
-
Click chemistry reaction buffer (e.g., PBS)
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)
-
Photocleavage buffer (e.g., PBS)
-
UV lamp (365 nm)
Procedure:
-
Click Reaction:
-
Incubate the DBCO-labeled cell lysate with azide-functionalized beads for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads sequentially with PBS, high salt buffer (e.g., 1 M NaCl in PBS), and urea buffer (e.g., 2 M urea in PBS) to remove non-specifically bound proteins. Perform each wash three times.
-
-
Photocleavage:
-
Resuspend the beads in photocleavage buffer.
-
Irradiate the bead suspension with a 365 nm UV lamp for 30-60 minutes on ice.
-
-
Elution:
-
Pellet the beads.
-
Collect the supernatant containing the enriched and released cell surface proteins.
-
Protocol 3: Sample Preparation for Targeted Mass Spectrometry
This protocol describes the preparation of the enriched protein sample for LC-MS/MS analysis.
Materials:
-
Enriched protein sample from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with PBS to reduce the concentration of any interfering substances.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for targeted proteomics of cell surface proteins.
Caption: Overview of the EGFR signaling cascade.
References
Troubleshooting & Optimization
how to improve low yield in PC DBCO-PEG4-NHS Ester conjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in PC DBCO-PEG4-NHS Ester conjugation experiments.
Understanding the Conjugation Process
The this compound is a heterobifunctional linker designed for a two-step bioconjugation process.
-
Amine-Reactive NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues on a protein) to form a stable and covalent amide bond. This step introduces the DBCO moiety onto your molecule of interest.
-
Copper-Free Click Chemistry (SPAAC): The dibenzocyclooctyne (DBCO) group then reacts with an azide-functionalized molecule via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with other functional groups found in biological systems.[1][2]
The polyethylene glycol (PEG4) spacer is hydrophilic, which improves solubility and provides a flexible connection to minimize steric hindrance during conjugation.[3][4][5]
Caption: Two-step workflow for this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the first (NHS ester) step?
A1: The most common issues are hydrolysis of the NHS ester, suboptimal pH, and the presence of competing nucleophiles in the reaction buffer. NHS esters are highly sensitive to moisture and will hydrolyze, rendering them inactive.[6][7][8] It is critical to use anhydrous solvents for stock solutions and avoid buffers containing primary amines like Tris or glycine, which will compete with your target molecule.[1][7][9]
Q2: What is the optimal pH for the NHS ester reaction?
A2: The optimal pH range is between 7.2 and 9.[4][10] A slightly basic pH (often 8.3-8.5) is ideal because it ensures the primary amines on your molecule are deprotonated and nucleophilic.[11][12] However, pH values above 8.5 can significantly increase the rate of NHS ester hydrolysis, which reduces conjugation efficiency.[11]
Q3: How should I prepare and store the this compound reagent?
A3: The reagent should be stored at -20°C, protected from moisture.[3][13] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[7][8] Stock solutions should be prepared immediately before use in an anhydrous, water-miscible solvent like DMSO or DMF.[6][7][8][14] Unused stock solutions may be stored for a few days at -20°C if prepared in high-quality anhydrous solvent.[7]
Q4: What can cause low yield in the second (DBCO-azide click chemistry) step?
A4: Low yield in the SPAAC reaction can result from suboptimal reaction conditions, steric hindrance, or reagent degradation.[15] Ensure your buffers do not contain sodium azide, which would compete with your azide-labeled molecule.[1][8] The reaction is more efficient at higher concentrations and can be accelerated by increasing the temperature (e.g., to 37°C), provided your biomolecules are stable.[1][16] The DBCO group itself can lose reactivity over time, so using fresh reagents is recommended.[14]
Q5: What molar ratio of reagents should I use?
A5: For the NHS ester reaction, a 10- to 50-fold molar excess of the DBCO-PEG4-NHS ester reagent over the amine-containing molecule is recommended, especially for dilute protein solutions (<5 mg/mL).[1][8] For the DBCO-azide click reaction, a common starting point is to use a 1.5 to 3-fold molar excess of one reactant, typically the less precious or more abundant component.[16]
Q6: How can I purify the final conjugate?
A6: Excess, unreacted reagents should be removed after each step. Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[1][6][14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling in Step 1 (NHS Ester Reaction) | Hydrolysis of NHS Ester: Reagent was exposed to moisture before or during the reaction. | Always allow the reagent vial to reach room temperature before opening.[7][8] Prepare stock solutions in high-quality anhydrous DMSO or DMF immediately before use.[6][14] |
| Suboptimal pH: Reaction pH was too low (amines protonated) or too high (rapid hydrolysis). | Use a non-amine buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[1][10][11] Verify the pH of your buffer before starting the reaction. | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles. | Switch to a recommended non-amine buffer such as PBS, HEPES, or sodium bicarbonate.[1][7][8][9] | |
| Insufficient Molar Excess: The concentration of the NHS ester reagent was too low. | Increase the molar excess of the this compound reagent to 20-50 fold, especially for dilute protein solutions.[1][8] | |
| Low or No Conjugation in Step 2 (DBCO-Azide Reaction) | Competing Azides: Buffer contains sodium azide as a preservative. | Ensure all buffers are azide-free, as this will directly compete with your azide-labeled molecule.[1][7][8] |
| Suboptimal Reaction Conditions: Low reactant concentrations or low temperature. | Increase the concentration of one or both reactants.[15][16] Increase the reaction temperature to room temperature or 37°C if your molecules are stable.[1][16] Increase the incubation time.[16] | |
| Steric Hindrance: The DBCO or azide group is not easily accessible on the biomolecule. | The built-in PEG4 spacer is designed to mitigate this, but if it persists, consider engineering your biomolecule to place the reactive group in a more accessible location.[3][15] | |
| Degraded DBCO Reagent: The DBCO-labeled intermediate lost reactivity during storage. | Use the DBCO-labeled molecule in the click chemistry step as soon as possible after purification. While it can be stored at -20°C, reactivity may decrease over time.[14] | |
| Precipitate Forms During Reaction | High Organic Solvent Concentration: The concentration of DMSO or DMF from the reagent stock is too high, causing protein precipitation. | Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).[15] |
| Protein Instability: The protein is not stable under the required buffer conditions (e.g., pH, concentration). | Perform a buffer exchange to ensure the protein is in an optimal, stable buffer before starting the reaction. Consider adding stabilizing agents if compatible. |
Quantitative Data Summary
For successful conjugation, optimizing reaction parameters is key. The tables below provide recommended starting conditions.
Table 1: Recommended Parameters for NHS Ester Reaction
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. pH 8.3-8.5 is often optimal.[11][12] |
| Buffer System | PBS, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine).[1][7][8] |
| Molar Excess (NHS Ester:Amine) | 10:1 to 50:1 | Use higher excess for more dilute protein solutions.[1][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperature can help control the reaction and improve stability for sensitive proteins.[7][8][14] |
| Reaction Time | 30 - 60 minutes at RT; 2 hours at 4°C | Longer times may not improve yield due to hydrolysis.[7][8][14] |
| Solvent for Stock | Anhydrous DMSO or DMF | NHS esters are not readily soluble in aqueous buffers.[7][8] |
Table 2: Recommended Parameters for DBCO-Azide (SPAAC) Reaction
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess.[16] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][16] |
| Reaction Time | 4 - 12 hours | Longer incubation times (up to 24-48 hours) can improve yield, especially at lower temperatures or concentrations.[16] |
| Buffer System | PBS, HEPES, Cell Culture Media | Ensure the buffer is free of sodium azide.[1][7][8] |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Protein with this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer such as 1X PBS at pH 7.5. Ensure your protein of interest is also in this buffer, preferably at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.[8]
-
Reaction Setup: Add the calculated molar excess (e.g., 20-fold) of the 10 mM DBCO-PEG4-NHS Ester solution to your protein solution. Gently mix. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring or rotation.[7][8]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[8][14]
-
Purification: Remove the excess, unreacted DBCO reagent and quenched byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule
-
Reactant Preparation: Prepare the azide-containing molecule in an azide-free reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Add the purified DBCO-labeled protein from Protocol 1 to the solution of the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is recommended.[16]
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8][14][16] For potentially slow reactions or to maximize yield, the incubation can be extended up to 48 hours.[16]
-
Purification: Purify the final conjugate from unreacted components using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.
Visualizations
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Simplified chemical reaction pathway for the two-step conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]
- 3. DBCO-PEG4-NHS ester [baseclick.eu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. DBCO-PEG4-NHS [nanocs.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting hydrolysis of DBCO-PEG4-NHS Ester
Welcome to the technical support center for DBCO-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this reagent, with a specific focus on preventing and troubleshooting hydrolysis.
Troubleshooting Guide: Hydrolysis and Other Common Issues
This section addresses specific issues that may arise during your experiments with DBCO-PEG4-NHS Ester.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The primary reason for low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in the presence of moisture, rendering it inactive for conjugation to primary amines.[1][2] | - Work Quickly and Anhydrously: Prepare the DBCO-PEG4-NHS Ester solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3][4][5] Do not store the reagent in solution for extended periods.[1] - Control pH: Perform the NHS ester conjugation reaction at a pH range of 7.2-8.5. While the reaction with amines is faster at higher pH, so is hydrolysis. A slightly lower pH often provides a better balance.[2][6] - Optimize Temperature: Conduct the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1] |
| Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or azides in the reaction buffer will compete with the target molecule for reaction.[3][4] | - Use Amine-Free and Azide-Free Buffers: Employ buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7 and 9.[3][5] | |
| Steric Hindrance: The primary amines on the target molecule may not be easily accessible for conjugation. | - Increase Molar Excess: Use a higher molar excess of the DBCO-PEG4-NHS Ester to drive the reaction forward. A 10- to 50-fold molar excess is a common starting point.[4][5] - Consider Linker Length: The PEG4 spacer is designed to reduce steric hindrance, but for particularly bulky molecules, a longer PEG linker might be necessary.[7] | |
| Reagent Precipitation | Low Aqueous Solubility: DBCO-PEG4-NHS Ester has limited solubility in aqueous buffers.[3] | - Dissolve in Organic Solvent First: Always dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[3][4] The final concentration of the organic solvent should generally be kept below 15% to avoid protein precipitation.[4][8] |
| Inconsistent Results Between Batches | Reagent Degradation During Storage: Improper storage can lead to the degradation of the DBCO-PEG4-NHS Ester. | - Proper Storage: Store the solid reagent at -20°C, protected from light and moisture.[3][9] Allow the vial to come to room temperature before opening to prevent moisture condensation.[3][5] Stock solutions in anhydrous DMSO can be stored at -20°C for a few days to a month, though fresh preparation is always recommended.[3][9][10] |
| High Background Signal in Downstream Applications | Non-specific Binding: The DBCO moiety is hydrophobic and can lead to non-specific interactions.[2] | - Add Detergents: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to minimize hydrophobic interactions.[2] - Blocking: If applicable, use a blocking agent like BSA (Bovine Serum Albumin) to reduce non-specific binding.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DBCO-PEG4-NHS Ester inactivation?
A1: The primary cause of inactivation is the hydrolysis of the NHS ester group.[1] This reaction is accelerated by moisture and higher pH environments, converting the reactive NHS ester into a non-reactive carboxylic acid, which will not couple with primary amines.[1]
Q2: What are the optimal storage conditions for DBCO-PEG4-NHS Ester?
A2: For long-term storage, the solid form of DBCO-PEG4-NHS Ester should be kept at -20°C, desiccated, and protected from light.[3][9] Some manufacturers suggest storage at -80°C for extended stability of stock solutions in anhydrous solvents like DMSO.[9] It is crucial to allow the vial to warm to room temperature before opening to prevent condensation.[3][5]
Q3: What buffer systems are recommended for the conjugation reaction?
A3: Amine-free and azide-free buffers are essential. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and carbonate/bicarbonate or borate buffers, with a pH maintained between 7 and 9.[3][5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the NHS ester.[3][4]
Q4: Can I prepare a stock solution of DBCO-PEG4-NHS Ester in water?
A4: No, DBCO-PEG4-NHS Ester is not readily soluble in aqueous buffers and will hydrolyze quickly.[3] It is recommended to first dissolve the reagent in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use.[3][4]
Q5: How can I monitor the success of my conjugation reaction?
A5: The degree of labeling can often be determined spectrophotometrically by measuring the absorbance of your protein at 280 nm and the absorbance of the DBCO group around 309 nm.[4][11] Other analytical techniques such as mass spectrometry can also be used for more precise characterization.[2]
Experimental Protocols
Protocol for Labeling a Protein with DBCO-PEG4-NHS Ester
This protocol provides a general guideline for conjugating DBCO-PEG4-NHS Ester to a protein containing primary amines.
Materials:
-
DBCO-PEG4-NHS Ester
-
Protein to be labeled in an appropriate amine-free, azide-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free and azide-free buffer. If necessary, perform a buffer exchange.
-
Prepare DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, allow the vial of DBCO-PEG4-NHS Ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[4][5]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to your protein solution.[4] The final concentration of DMSO or DMF should ideally be below 15% to prevent protein precipitation.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4][5]
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS Ester and byproducts using a desalting column or through dialysis against a suitable buffer.
Visualizations
Logical Workflow for Troubleshooting Low Conjugation Yield
Caption: A flowchart to diagnose and resolve low conjugation yield issues.
Reaction Pathway: Conjugation vs. Hydrolysis
Caption: Competing reaction pathways for DBCO-PEG4-NHS Ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG4-NHS [nanocs.net]
- 4. interchim.fr [interchim.fr]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. DBCO-PEG4-NHS ester [baseclick.eu]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing UV Exposure for Photocleavage
Welcome to the technical support center for photocleavage applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing UV exposure time and troubleshooting common issues encountered during photocleavage experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficiency of a photocleavage reaction?
A1: The efficiency of a photocleavage reaction is primarily determined by two main factors: the molar attenuation coefficient (ε) and the quantum yield (Φ or QY).[1][2][3] The molar attenuation coefficient represents the ability of the photolabile protecting group (PPG) to absorb light at a specific wavelength, while the quantum yield is the measure of the efficiency of the absorbed photons in causing the desired chemical reaction.[4][5] The product of these two factors (Φ x ε) is a crucial parameter for the overall efficacy of a PPG.[6] Other factors include the wavelength and intensity of the UV light source, irradiation time, solvent, and the chemical structure of the PPG and the substrate it is attached to.[7][8]
Q2: How do I determine the optimal UV exposure time for my experiment?
A2: The optimal UV exposure time is best determined empirically through a time-course experiment. This involves irradiating your sample for varying durations and then analyzing the extent of cleavage at each time point using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][7] Start with a shorter exposure time and gradually increase it until you observe complete cleavage of the substrate without significant degradation of the released molecule or the generation of side products.[9] A kinetic analysis of the reaction can provide a more precise determination.[10]
Q3: What is the ideal wavelength for my photocleavage experiment?
A3: The ideal wavelength is one that is strongly absorbed by your photolabile protecting group (PPG) but causes minimal damage to your target molecule and the biological system.[6] Most photocleavage reactions are performed with near-UV light (300-400 nm).[11][12] For instance, o-nitrobenzyl (oNB) linkers are typically cleaved using UV-A light around 365 nm.[11][13] It is crucial to consult the absorption spectrum of your specific PPG to identify its maximum absorbance wavelength (λmax). Using a monochromatic light source, such as a UV LED lamp, at or near the λmax can improve efficiency and reduce side reactions.[14]
Q4: Can I use a broad-spectrum UV lamp for photocleavage?
A4: While broad-spectrum lamps (like mercury lamps) can be used, they may lead to undesirable side reactions and degradation of your sample due to the presence of shorter, higher-energy wavelengths.[15][16] If you must use a broad-spectrum source, consider using filters to narrow the irradiation wavelength to the optimal range for your PPG.[15] Monochromatic light sources like LEDs are generally preferred for better control and selectivity.[14][16]
Q5: What are some common causes of incomplete photocleavage?
A5: Incomplete photocleavage can result from several factors:
-
Insufficient UV Exposure: The irradiation time may be too short, or the light intensity may be too low.[7]
-
Incorrect Wavelength: The wavelength of the UV source may not overlap well with the absorption spectrum of the photolabile protecting group.[6]
-
"Inner Filter" Effect: At high concentrations, the analyte itself or the photoproducts can absorb the incident light, preventing it from reaching all the molecules in the sample.[17]
-
Low Quantum Yield: The inherent efficiency of the photocleavage process for your specific molecule might be low.[4]
-
Sample Turbidity: For solid-phase synthesis, the light may not penetrate the beads effectively.[15][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cleavage | Insufficient UV dose (time or intensity).[7] | Increase the irradiation time or use a higher intensity lamp. Perform a time-course experiment to find the optimal exposure. |
| Incorrect UV wavelength.[6] | Check the absorption spectrum of your photolabile linker and ensure your UV source emits at or near the λmax. | |
| Sample concentration is too high (inner filter effect).[17] | Dilute the sample. For solid-phase experiments, ensure adequate mixing or use a flow reactor.[15] | |
| Low quantum yield of the photolabile group.[4] | Consider switching to a photolabile group with a higher reported quantum yield. | |
| Degradation of the released molecule or sample | Overexposure to UV light.[9] | Reduce the irradiation time. Use the minimum exposure necessary for complete cleavage as determined by a time-course experiment. |
| Use of a broad-spectrum UV source with damaging wavelengths.[15] | Switch to a monochromatic light source (e.g., UV LED) or use appropriate filters to remove shorter wavelengths. | |
| Phototoxicity in biological samples.[11][19] | Use longer wavelengths (UV-A) where possible, as they are generally less damaging.[11] Minimize exposure time and intensity. | |
| Formation of side products | Secondary photochemical reactions.[14] | Use a monochromatic light source to avoid exciting other chromophores.[14] Degas the solvent to remove oxygen, which can participate in side reactions. |
| Instability of the photoproducts.[17] | Analyze the reaction mixture immediately after irradiation. Consider performing the reaction at a lower temperature if the products are thermally labile. | |
| Inconsistent results | Fluctuations in lamp output. | Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp intensity with a power meter. |
| Inhomogeneous irradiation of the sample. | Ensure the entire sample is evenly illuminated. For solid-phase synthesis, continuous stirring or tumbling of the beads is recommended.[15][18] | |
| Changes in solvent composition. | Ensure the solvent composition is consistent between experiments, as solvent polarity can affect quantum yield. |
Quantitative Data on Photocleavable Linkers
The following table summarizes key quantitative data for commonly used photocleavable linkers to aid in experimental design.
| Photocleavable Linker | Common Irradiation Wavelength (nm) | Quantum Yield (Φ) | Molar Attenuation Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Notes |
| o-Nitrobenzyl (oNB) | 340 - 365[7][11] | 0.49 - 0.63 (for 1-(2-nitrophenyl)ethyl phosphate esters)[7] | ~4,292 at 346 nm (for TNB linker, a derivative)[11] | Widely used due to high photocleavage efficiency.[7] |
| Coumarin | 365, 400 - 475[11] | Up to 0.27 (for allylic coumarins)[3] | Varies significantly with substitution | Can be cleaved with longer wavelength UV and even visible light.[20] |
| Phenacyl | >350[9] | Generally lower than oNB | Varies with substitution | Cleavage kinetics can be slow.[9] |
| Anthraquinon-2-ylmethoxycarbonyl (Aqmoc) | 350[17] | 0.10[17] | Good | Offers good aqueous solubility.[17] |
Experimental Protocols
Protocol 1: Determining Optimal UV Exposure Time via HPLC
-
Sample Preparation: Prepare a stock solution of your photocleavable conjugate at a known concentration in a suitable solvent.
-
Irradiation Setup: Place a defined volume of the stock solution in a quartz cuvette or a UV-transparent plate. Position the UV lamp at a fixed distance from the sample.
-
Time-Course Irradiation: Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes). After each irradiation period, take an aliquot for analysis.
-
HPLC Analysis:
-
Develop an HPLC method that can separate the starting material (uncleaved conjugate) from the cleaved product.
-
Inject the aliquots from each time point into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak.
-
-
Data Analysis: Plot the percentage of cleaved product versus the irradiation time. The optimal exposure time is the point at which the cleavage reaches a plateau, indicating the reaction is complete.[7]
Protocol 2: Monitoring a Photocleavage Reaction by UV-Vis Spectroscopy
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of your uncleaved sample in a quartz cuvette.
-
Irradiation and Monitoring:
-
Place the cuvette in a spectrophotometer that is coupled to a UV light source or irradiate the sample in situ.
-
Irradiate the sample for short, defined intervals.
-
After each interval, record the full UV-Vis spectrum.
-
-
Data Analysis: Observe the changes in the absorption spectrum over time. Typically, the absorbance at the λmax of the starting material will decrease, while the absorbance corresponding to the photoproducts may increase.[21] The reaction is complete when no further spectral changes are observed.
Visualizations
Caption: Workflow for determining optimal UV exposure time.
Caption: Troubleshooting logic for photocleavage experiments.
Caption: Generalized mechanism of photocleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 13. researchgate.net [researchgate.net]
- 14. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During DBCO Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protein aggregation during dibenzocyclooctyne (DBCO) labeling for click chemistry applications.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to protein aggregation during and after DBCO labeling.
Q1: Why is my protein aggregating after adding the DBCO reagent?
Protein aggregation during DBCO conjugation is a frequent issue that can stem from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.[1]
-
Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1][2] Attaching multiple DBCO molecules to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[1] This effect is more pronounced at higher labeling ratios.[1]
-
High Molar Excess of Reagent: Using a large molar excess of a DBCO-NHS ester can cause the reagent itself to precipitate or lead to extensive and uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a DBCO to antibody molar ratio above 5 have been shown to result in the precipitation of the protein and/or the DBCO reagent.[1]
-
Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment, including pH, ionic strength, and buffer composition.[1][3] If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the DBCO reagent is added.[1][3]
-
High Protein Concentration: Conducting the conjugation reaction at a high protein concentration increases the likelihood of aggregation due to the increased proximity of protein molecules, which facilitates intermolecular interactions.[1][3]
Q2: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is critical for successful conjugation with minimal aggregation. Below are recommended starting conditions that can be adjusted based on the characteristics of your specific protein.
| Parameter | Recommended Range | Rationale & Troubleshooting Tips |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can enhance reaction efficiency but may also increase the risk of aggregation. If aggregation is observed, try reducing the protein concentration.[1] |
| Molar Ratio (DBCO:Protein) | 5:1 to 20:1 | A higher molar excess drives the reaction to completion but also increases the risk of over-labeling and aggregation. Start with a lower ratio and titrate upwards as needed. For antibodies, a 10-fold molar excess is a good starting point when the protein concentration is 5 mg/mL, while a 20- to 50-fold molar excess is recommended for concentrations below 5 mg/mL.[4] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can slow down the aggregation process but may require longer incubation times (4-12 hours).[3][4] Room temperature reactions are typically faster (1 hour).[5] |
| Reaction Time | 1-12 hours | The optimal time depends on the temperature and reactivity of your protein. Monitor the reaction progress to avoid unnecessarily long incubation times, which can sometimes contribute to aggregation.[4][5] |
| Solvent (for DBCO reagent) | Anhydrous DMSO or DMF | DBCO-NHS esters are often dissolved in an organic solvent before being added to the aqueous protein solution.[5] Keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[6] |
Q3: What is the best buffer to use for DBCO conjugation?
While there is no single "best" buffer for all proteins, the ideal buffer will maintain the stability of your specific protein while allowing the conjugation reaction to proceed efficiently.[1] Since most DBCO labeling reagents (like DBCO-NHS esters) react with primary amines, amine-free buffers such as PBS (phosphate-buffered saline) at a pH of 7.2-8.0 are recommended.[7]
To further enhance protein stability and prevent aggregation, consider including additives in your buffer.
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[1][3] |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Promotes the native, folded state of the protein.[3][8] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[3][8] |
| Non-ionic Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Helps to solubilize protein aggregates without causing denaturation.[3][8] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can be a cause of aggregation.[1][8] |
Q4: My protein is still aggregating. What other troubleshooting steps can I take?
If you have optimized the reaction and buffer conditions and still observe aggregation, consider the following strategies.
-
Use a PEGylated DBCO Reagent: Many DBCO-NHS esters are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS).[1] The hydrophilic PEG spacer helps to mitigate the hydrophobicity of the DBCO moiety, which can reduce the tendency for aggregation.[1][9] PEG linkers have also been shown to enhance reaction rates.[1]
-
Perform a Pre-reaction Buffer Screen: Before committing a large quantity of your protein, screen a variety of buffer conditions, including different pH values, salts, and the additives listed in the table above, to identify the conditions that best maintain your protein's solubility and stability.[1]
-
Purify Immediately After Conjugation: Once the reaction is complete, promptly purify the conjugated protein to remove excess DBCO reagent and any aggregates that may have formed.[1] Size-exclusion chromatography (SEC) or dialysis are effective methods for purification.[1]
-
Consider Site-Specific Labeling: If your protein has numerous surface lysines, random labeling with a DBCO-NHS ester can result in a heterogeneous product with a higher propensity for aggregation.[1] If feasible, consider engineering a specific site for conjugation, such as a single cysteine or an unnatural amino acid, to achieve controlled, site-specific labeling.[1]
Experimental Protocols
Protocol: General Procedure for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via its primary amines (lysine residues).
1. Materials and Reagent Preparation:
- Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure that any stabilizing proteins like BSA or gelatin have been removed from the protein solution.[1]
- DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[5]
2. Labeling Reaction:
- Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to your protein solution.[10]
- Gently mix the reaction solution.
- Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[1]
3. Quenching the Reaction:
- Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[10]
- Incubate for 15-30 minutes at room temperature.[10][11]
4. Purification of the Labeled Protein:
- Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column, spin filtration, or dialysis against your desired storage buffer.[1]
5. Characterization and Storage:
- Determine the degree of labeling by measuring the absorbance of the conjugate at ~280 nm (for the protein) and ~309 nm (for DBCO).[1]
- Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[1]
- Store the purified DBCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1][8] Consider adding a cryoprotectant like glycerol for frozen storage.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. DBCO | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: NHS Ester Bioconjugation
This guide provides troubleshooting assistance and answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) esters in bioconjugation. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester crosslinker?
A1: N-hydroxysuccinimide (NHS) esters react with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins and peptides, to form stable, covalent amide bonds.[1][2][3] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][4][5] The primary amine acts as a nucleophile, attacking the carbonyl group of the ester, which leads to the release of N-hydroxysuccinimide (NHS) as a leaving group and the formation of the amide bond.[2]
Q2: What is the most common side reaction with NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water.[1][2][4] This reaction competes directly with the desired amidation reaction.[6] Hydrolysis results in the conversion of the reactive NHS ester to a non-reactive carboxylic acid, which reduces the overall efficiency of the conjugation.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[7][8][9]
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, while the primary reaction is with amines, NHS esters can exhibit reactivity with other nucleophilic groups, though generally to a lesser extent.[1][10] These side reactions can include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[1][11]
-
Sulfhydryl groups: Cysteine residues can react to form thioesters, which are also less stable than the amide bond formed with primary amines.[1][2][11]
-
Imidazole groups: The imidazole ring of histidine residues can also show some reactivity.[1]
These reactions are generally less favorable and the resulting linkages are often less stable than the primary amide bond.[2][12]
Q4: Which buffers and solvents are recommended, and which should be avoided?
A4:
-
Recommended Buffers: Non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate are most commonly used at a pH of 7.2 to 8.5.[4][13] A 0.1 M sodium bicarbonate solution is often used as it has an appropriate pH.[7]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided.[4][14] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[14]
-
Recommended Solvents: For water-insoluble NHS esters, anhydrous (water-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reagent before adding it to the aqueous reaction mixture.[4][7][15] It is critical to use high-quality, amine-free DMF, as it can degrade over time to form dimethylamine, which will react with the NHS ester.[7][15]
Q5: How should I store and handle my NHS ester reagents?
A5: NHS esters are sensitive to moisture and should be stored desiccated at the recommended temperature (typically -20°C).[16] To prevent condensation of moisture onto the reagent, always allow the vial to equilibrate to room temperature before opening.[16] After use, purging the vial with an inert gas like nitrogen before resealing can help extend the reagent's shelf life.[16] Aqueous stock solutions of NHS esters are not stable and should be prepared immediately before use.[7]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
Low labeling efficiency is a frequent issue in bioconjugation experiments.[14] The following workflow and guide can help you diagnose the potential cause.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A troubleshooting workflow for diagnosing low bioconjugation yield.
Detailed Troubleshooting Steps
-
Verify Buffer Composition and pH:
-
Issue: The presence of primary amines in buffers like Tris or glycine is a common cause of failure as they compete with the target molecule.[4][14]
-
Solution: Ensure your buffer is free of primary amines.[14] Use recommended buffers like PBS, HEPES, or Borate and verify the pH is within the optimal 7.2-8.5 range using a calibrated meter.[4][5] An incorrect pH can either prevent the reaction (if too low) or accelerate hydrolysis (if too high).[7]
-
-
Assess NHS Ester Reagent Activity:
-
Issue: NHS esters can hydrolyze if stored improperly or exposed to moisture, rendering them inactive.[16][17] Even new reagents can sometimes be inactive.[18]
-
Solution: Use a fresh vial of the reagent. If problems persist, perform a reactivity test to confirm the ester is active before use (see Experimental Protocol 2).[16]
-
-
Evaluate Target Protein Conditions:
-
Issue: The primary amines on your target protein may be inaccessible due to the protein's tertiary structure (steric hindrance).[14] Additionally, other components in the protein solution, like sodium azide or high concentrations of glycerol, can interfere with the reaction.[4]
-
Solution: Ensure your protein is in a suitable buffer and free from interfering substances. Low concentrations of sodium azide (≤ 3 mM) are generally acceptable.[4] If amine accessibility is suspected, you may need to perform the conjugation under partial denaturing conditions, though this risks protein function.
-
-
Optimize Reaction Conditions:
-
Issue: The reaction may be inefficient due to suboptimal reactant concentrations, reaction time, or temperature. Hydrolysis is a competing reaction that becomes more significant over time.[2][4]
-
Solution: Increase the concentration of the protein and/or the molar excess of the NHS ester reagent.[14] Typical molar excess ranges from 5 to 20-fold.[13] To minimize hydrolysis, you can perform the reaction at a lower temperature (4°C) for a longer period (e.g., overnight) instead of at room temperature for 1-4 hours.[7][14]
-
Data Presentation
The primary side reaction, hydrolysis, is highly dependent on pH and temperature. Understanding the stability of your NHS ester under your experimental conditions is critical for success.
Table 1: Half-Life of NHS Esters vs. pH
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases dramatically, leading to a shorter half-life of the reactive ester.[9]
| pH | Temperature | Approximate Half-Life | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [4][6] |
| 7.0 | Ambient | ~1 hour | [8] |
| 8.0 | Ambient | ~1 hour | [8][15] |
| 8.6 | 4°C | 10 minutes | [4][6][8] |
| > 9.0 | Ambient | Minutes | [16] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester to a protein or other amine-containing biomolecule.[7][19]
-
Prepare Biomolecule Solution: Dissolve the protein/biomolecule to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[7] The optimal protein concentration is typically 1-10 mg/mL.[7]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a water-miscible organic solvent like anhydrous DMSO or amine-free DMF.[7][19] This stock solution should be concentrated enough so that only a small volume (typically 1/10th of the total reaction volume) is needed.[7]
-
Perform the Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution while gently vortexing.[7][13]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[7] The shorter time at room temperature is often sufficient, while the longer, colder incubation can help minimize hydrolysis.[7][13]
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add a small amount of an amine-containing buffer like Tris-HCl to a final concentration of ~50 mM.[4] This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove unreacted NHS ester, the hydrolyzed byproduct, and the NHS leaving group from the labeled biomolecule. The most common method for macromolecules is size-exclusion chromatography (e.g., a desalting column).[7] Dialysis or HPLC can also be used for purification.[13]
Protocol 2: Spectrophotometric Assay to Assess NHS Ester Reactivity
This method can be used to determine if an NHS ester reagent is active by measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light between 260-280 nm.[4][16]
-
Materials:
-
Procedure:
-
Baseline Measurement: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. Immediately measure the absorbance at 260 nm (A₂₆₀). This is your baseline reading.[4]
-
Forced Hydrolysis: To the same solution, add a small volume of strong base to intentionally and completely hydrolyze the NHS ester.
-
Final Measurement: After 5-10 minutes, measure the absorbance at 260 nm again. This is your final reading.
-
Interpretation: If the final A₂₆₀ reading is significantly greater than the baseline reading, it indicates that the NHS ester was active and has released the NHS leaving group upon hydrolysis.[4] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
-
Visualizations
NHS Ester Reaction Pathways
The efficiency of bioconjugation is determined by the competition between the desired amidation reaction and the undesirable hydrolysis side reaction.
Caption: The competing reactions of an NHS ester with a primary amine and water.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PC DBCO-PEG4-NHS Ester
Welcome to the technical support center. This guide provides troubleshooting and answers to frequently asked questions regarding the use of PC DBCO-PEG4-NHS Ester in your research.
Frequently Asked Questions (FAQs)
Q1: How do I stop the reaction of unreacted this compound?
To stop the labeling reaction, you must "quench" the excess, unreacted NHS ester. This is a critical step to prevent the continued, non-specific labeling of any primary amines in your sample or in subsequent experimental steps.[1] Quenching is achieved by adding a small molecule containing a primary amine that will react with and consume all remaining NHS esters.[2][3][4]
Q2: What are the recommended quenching reagents for NHS esters?
Commonly used quenching reagents are small molecules or buffers that contain primary amines.[2][5] These include:
-
Tris (tris(hydroxymethyl)aminomethane): Often used as a buffer (e.g., Tris-HCl) at a final concentration of 20-100 mM.[2][6]
-
Glycine: A simple amino acid that effectively quenches NHS ester reactions.[3][5]
-
Ethanolamine: Another effective small primary amine for quenching.[5][7]
-
Hydroxylamine: This reagent can also be used and results in the formation of a hydroxamic acid.[5][7]
The choice of reagent depends on your specific molecule and downstream application. Tris and glycine are the most common choices for protein and antibody labeling.[3][4]
Q3: Will quenching the NHS ester affect the DBCO group on my molecule?
No, the DBCO (dibenzocyclooctyne) group will not be affected by the recommended quenching agents. DBCO is highly stable and specifically reacts with azide groups in a process called strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.[6][8] Amine-containing quenching reagents like Tris or glycine do not react with the DBCO group, leaving it intact and fully reactive for subsequent conjugation with azide-modified molecules.[6][8][9]
Q4: What happens if I don't quench the reaction?
Failing to quench the unreacted this compound can lead to several problems[1]:
-
Continued Labeling: The still-active NHS ester can react with other primary amines it encounters, such as those on purification columns or other biomolecules added in later steps.[1]
-
Inaccurate Quantification: Ongoing reactions can interfere with the accurate determination of the degree of labeling.
-
Reduced Yield of Desired Product: Non-specific reactions can lead to unwanted byproducts, complicating purification and reducing the yield of your target conjugate.
Troubleshooting Guide
Issue: Low yield of the final azide-conjugated product after quenching.
-
Possible Cause 1: Premature Hydrolysis of NHS Ester. The NHS ester group is sensitive to moisture and can hydrolyze (become inactivated by water), especially at higher pH values.[3][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[4][5]
-
Possible Cause 2: Incompatible Reaction Buffer. Your reaction buffer may contain competing primary amines (e.g., Tris buffer).
Data Presentation: Comparison of Common Quenching Reagents
The table below summarizes the properties and typical usage of recommended quenching reagents.
| Reagent | Typical Final Concentration | Typical Reaction Time | Pros | Cons/Considerations |
| Tris | 20 - 100 mM | 15 - 60 minutes | Readily available; often a component of biological buffers. | Adds a small, hydroxyl-rich molecule to the unreacted linker. |
| Glycine | 50 - 100 mM | 10 - 60 minutes | Simple, small amino acid; clean quenching reaction. | Adds a carboxyl group to the unreacted linker. |
| Ethanolamine | 20 - 50 mM | 15 - 60 minutes | Very efficient due to its small size and reactivity. | Can sometimes interfere with certain downstream assays.[4] |
| Hydroxylamine | 10 - 100 mM | 15 - 60 minutes | Can also reverse some less stable O-acyl esters if formed.[11][12] | Modifies the carboxyl group into a hydroxamic acid.[5][7] |
Experimental Protocols
Detailed Protocol for Quenching Unreacted this compound
This protocol provides a general method for quenching the NHS ester reaction after labeling a protein or other amine-containing biomolecule.
1. Materials:
-
Reaction mixture containing your biomolecule and excess this compound.
-
Quenching Buffer Stock Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
2. Procedure:
-
Complete the Labeling Reaction: Perform the conjugation of your biomolecule with this compound according to your established protocol (e.g., 30-60 minutes at room temperature).[6][10]
-
Calculate Quenching Reagent Volume: Determine the volume of quenching buffer stock solution required to reach a final concentration of 50 mM in your reaction mixture.
-
Formula: Volume (µL) = (50 mM * Total Reaction Volume in µL) / 1000 mM
-
-
Add Quenching Reagent: Add the calculated volume of the 1 M quenching buffer stock solution directly to the reaction mixture.
-
Incubate: Gently mix and allow the quenching reaction to proceed for 15 to 60 minutes at room temperature.[6]
-
Proceed to Purification: The reaction is now quenched. The DBCO-labeled biomolecule is ready for purification to remove the quenched linker and excess quenching reagent. Suitable purification methods include size-exclusion chromatography (SEC) or dialysis.[2]
Mandatory Visualization
Caption: Workflow for quenching unreacted this compound.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
Technical Support Center: Purification of PC DBCO-PEG4-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of biomolecules conjugated with PC DBCO-PEG4-NHS Ester.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains three key components:
-
NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues on a protein's surface.[][4]
-
DBCO (Dibenzocyclooctyne): A reactive group used in copper-free click chemistry, allowing for the highly specific covalent attachment of the conjugate to an azide-modified molecule.[5][6]
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol linker that increases the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance.[2][7]
-
PC (Photocleavable) Linker: This feature allows the conjugated molecule to be released upon exposure to UV light (e.g., 365 nm), enabling controlled release applications.[1]
Its primary application is the stable, covalent labeling of proteins and other amine-containing biomolecules with a DBCO moiety for subsequent, catalyst-free click chemistry reactions.
Q2: What are the critical reaction conditions to ensure successful conjugation before purification?
A: Successful conjugation depends on several key factors:
-
Amine-Free and Azide-Free Buffer: The reaction must be performed in a buffer that does not contain primary amines (e.g., Tris, glycine) or azides, as these will compete with the target molecule.[5][8] Recommended buffers include PBS (phosphate-buffered saline), HEPES, or borate buffers at a pH of 7.0-9.0.[5][8]
-
Fresh Reagent Solution: The NHS ester group is highly susceptible to hydrolysis in aqueous environments, which deactivates it.[][5][9] Therefore, the this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[5][8]
-
Molar Excess: A molar excess of the DBCO-PEG4-NHS Ester reagent is typically used to drive the reaction. The optimal ratio depends on the protein concentration; for concentrations ≤ 5 mg/ml, a 10-fold molar excess is common, while for lower concentrations, a 20- to 50-fold excess may be necessary.[8]
-
Quenching: After the incubation period, the reaction should be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to consume any unreacted NHS ester.[8][10]
Q3: What is the primary goal of the purification process?
A: The main objective is to isolate the desired, purified DBCO-conjugated protein from a complex reaction mixture.[] This involves removing several potential contaminants:
-
Unreacted (excess) this compound.
-
Hydrolyzed, non-reactive DBCO reagent.
-
Unconjugated native protein.
-
Aggregated protein conjugates.
-
Byproducts from the quenching step.
Q4: What are the most common chromatography techniques for purifying PEGylated protein conjugates?
A: The most widely used and effective techniques are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[][12][13]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing small molecules like excess or hydrolyzed DBCO reagent from the much larger protein conjugate.[][14][15]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their surface charge. The attachment of the PEG linker shields the protein's surface charges, causing the conjugate to elute differently from the native protein.[][14][16] This technique is powerful for separating the desired conjugate from unconjugated protein and can even resolve species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated).[13][17]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. Since PEGylation alters a protein's surface hydrophobicity, HIC can be used to separate the conjugate from the native protein.[][18]
Section 2: Troubleshooting Guide
Problem Area: Conjugation & Reaction
Q: My protein is aggregating or precipitating during the conjugation reaction. What should I do?
A: Protein aggregation is a common issue, often caused by the hydrophobicity of the DBCO group.[7] When multiple DBCO molecules attach to a protein, they can increase its overall hydrophobicity, leading to aggregation.[7]
Potential Causes & Solutions:
| Cause | Solution |
| High Molar Excess of Reagent | Using too much DBCO-NHS ester can lead to excessive labeling and precipitation.[7] Reduce the molar ratio of the reagent to the protein and perform a titration to find the optimal balance between labeling efficiency and solubility. |
| High Protein Concentration | While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation.[7] Try reducing the protein concentration to 1-5 mg/mL.[7] |
| Suboptimal Buffer Conditions | The buffer composition can significantly impact protein stability. Screen different buffer conditions, including pH and the addition of stabilizers. |
| Protein Instability | The protein itself may be prone to aggregation. Consider adding stabilizing excipients to the reaction buffer. Common additives include L-Arginine (50-500 mM) to increase solubility or glycerol (5-20%) to promote the native folded state.[7] |
Problem Area: Purification & Recovery
Q: I'm losing a significant amount of my conjugate during purification. Why?
A: Low recovery can stem from issues in the reaction phase or the purification step itself.
Potential Causes & Solutions:
| Cause | Solution |
| Protein Precipitation | A significant portion of the protein may have aggregated and precipitated during the reaction. Before purification, centrifuge the reaction mixture to pellet insoluble aggregates and analyze the supernatant to quantify the soluble protein.[19] Address the aggregation using the steps outlined above. |
| Non-Specific Adsorption | The conjugate may be sticking to chromatography columns or filtration membranes. Ensure columns are properly equilibrated. For membrane-based methods like dialysis or TFF, select membranes known for low protein binding. |
| Inappropriate Purification Method | The chosen method may not be suitable for your specific conjugate. For example, dialysis can be time-consuming and lead to sample dilution or loss if the incorrect MWCO is used.[20] For small volumes, spin desalting columns offer fast and high-recovery removal of small molecules.[20] |
Q: My purified conjugate is contaminated with unconjugated protein. How can I improve the separation?
A: This indicates that the chosen purification method lacks the necessary resolution to separate the PEGylated conjugate from the native protein.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Resolution with SEC | While SEC is excellent for removing small molecules, it may not fully resolve the native protein from the mono-PEGylated conjugate, as the size difference may be insufficient for baseline separation.[17] |
| Suboptimal IEX Conditions | Ion Exchange Chromatography is often the method of choice for this separation.[17] The PEG chain shields the protein's charge, weakening its interaction with the IEX resin.[14] Optimize the pH and salt gradient to maximize the difference in retention time between the native and conjugated protein. The elution order is typically determined by the PEG-to-protein mass ratio.[17] |
| HIC Method Not Optimized | Hydrophobic Interaction Chromatography can also be effective but requires careful optimization of the salt type and concentration in the mobile phase to achieve separation.[18] |
Q: I still have excess DBCO reagent in my final product. What went wrong?
A: This is a common issue resulting from an inefficient or inappropriate purification step for removing small molecules.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Dialysis | Dialysis may not have been carried out for a sufficient duration or with enough buffer changes to completely remove the small-molecule reagent.[20] Ensure you are using a large volume of dialysis buffer and perform at least three buffer changes, with the final one proceeding overnight.[20] |
| Incorrect Desalting Column Choice | Ensure the desalting column is rated for the correct size exclusion limit to retain the small DBCO reagent while allowing the large protein conjugate to pass through in the eluate. Follow the manufacturer's protocol for sample volume and centrifugation speed.[20][21] |
| Column Overloading | Overloading a size exclusion or desalting column can lead to poor separation and carryover of small molecules into the purified product fraction. Do not exceed the recommended sample volume for the column. |
Section 3: Data & Protocols
Quantitative Data Summary
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Citations |
| pH | 7.0 - 9.0 | Conjugation is favored at neutral to slightly basic pH. | [5][8] |
| Buffer Type | PBS, HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris) and azides. | [5][8] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase aggregation risk. | [7] |
| Molar Excess of DBCO Reagent | 10x to 50x | Use a higher excess for more dilute protein solutions. | [8] |
| Reaction Time | 30 min - 4 hours at RT; 2-12 hours at 4°C | Optimize based on protein reactivity and stability. | [5][8] |
| Quenching Agent | 50 - 100 mM Tris or Glycine | Added after conjugation to stop the reaction. | [8][10] |
Table 2: Comparison of Common Purification Methods
| Method | Principle | Best For Removing | Advantages | Disadvantages | Citations |
| Size Exclusion (SEC) | Separation by size | Excess reagent, salts | Fast, high recovery, simple workflow | Limited resolution for species of similar size (e.g., native vs. mono-PEGylated) | [][14][20] |
| Ion Exchange (IEX) | Separation by charge | Unconjugated protein, different PEGylation states | High resolution, high capacity | Requires method development (pH, gradient optimization) | [][16][17] |
| Hydrophobic Interaction (HIC) | Separation by hydrophobicity | Unconjugated protein | Orthogonal to IEX, good for proteins difficult to purify by IEX | Lower capacity, can have poor resolution between adjacent peaks | [][18] |
| Dialysis / Diafiltration | Size-based separation via membrane | Excess reagent, salts, buffer exchange | Gentle on samples, inexpensive for large volumes | Time-consuming, potential for sample dilution and loss | [20][22] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Prepare Protein: Exchange the protein into an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[5][7]
-
Prepare Reagent: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][8] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[8]
-
Conjugation: Add the calculated molar excess of the DBCO-reagent solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8][10] Incubate for 15 minutes at room temperature.
-
Purification: The reaction mixture is now ready for purification to remove excess reagent and unconjugated protein. Proceed immediately to Protocol 2 or 3.[7]
Protocol 2: Purification via Spin Desalting Column
This method is ideal for rapidly removing excess DBCO reagent from the conjugate.
-
Equilibrate Column: Remove the column's bottom closure and place it in a collection tube. Centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 1-2 minutes) to remove the storage buffer.[20][23]
-
Wash Column: Add your reaction buffer (e.g., 300 µL of PBS) to the column and centrifuge again. Repeat this wash step 2-3 times, discarding the flow-through each time.[20][23]
-
Load Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply the entire quenched reaction mixture to the center of the resin bed.[20]
-
Elute Conjugate: Centrifuge the column according to the manufacturer's protocol (typically 1,500 x g for 2 minutes). The purified conjugate will be in the collection tube, while the excess DBCO reagent and salts will be retained in the column resin.[20][23]
Section 4: Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for addressing protein aggregation issues.
Caption: Decision guide for selecting the appropriate purification method.
References
- 1. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-NHS ester [baseclick.eu]
- 4. glenresearch.com [glenresearch.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. creativepegworks.com [creativepegworks.com]
- 23. furthlab.xyz [furthlab.xyz]
Technical Support Center: PC DBCO-PEG4-NHS Ester Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of PC DBCO-PEG4-NHS Ester, with a specific focus on the impact of reaction pH on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating the NHS ester portion of the molecule to a primary amine?
The optimal pH for the N-hydroxysuccinimide (NHS) ester reaction with primary amines (like those on lysine residues of proteins) is between pH 7.2 and 8.5.[1][2][3] Many protocols recommend a more specific range of pH 8.3-8.5 for the highest efficiency.[4][5]
Q2: Why is pH so critical for the NHS ester reaction?
The reaction pH is a crucial parameter because it directly influences two competing chemical processes:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[5] At a pH below its pKa (~10.5 for lysine), the amine group is predominantly protonated (-NH3+) and therefore non-reactive.[5] As the pH increases towards the optimal range, the concentration of the reactive, deprotonated amine increases, favoring the conjugation reaction.[5]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive.[5][6] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][5][6]
Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing the rate of NHS ester hydrolysis.[5]
Q3: What happens if the reaction pH is too low (e.g., below 7.0)?
If the pH is too low, the majority of primary amines on the target molecule will be protonated (R-NH3+).[4][5] This protonated form is not nucleophilic and will not react with the NHS ester, leading to a significant decrease in or complete failure of the conjugation reaction.[4][7]
Q4: What happens if the reaction pH is too high (e.g., above 9.0)?
At high pH levels, the hydrolysis of the NHS ester becomes the dominant reaction.[4][5] The ester will be rapidly consumed by reacting with water before it has a chance to conjugate with the target amine, resulting in very low yields of the desired product.[4] The half-life of a typical NHS ester can decrease to just 10 minutes at pH 8.6 (4°C).[1][6]
Q5: What reaction buffers are recommended for this conjugation?
It is critical to use a buffer that does not contain primary amines.[1][2][8][9] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS) at a pH between 7.2-8.0.[9]
-
0.1 M Sodium Bicarbonate or Carbonate buffer, pH 8.3-8.5.[4][5][8]
-
HEPES or Borate buffers within the recommended pH range.[1][10]
Q6: Are there any buffers I should absolutely avoid?
Yes. Avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2][9] The most common buffers to avoid are:
-
Glycine .[1][2][9] Note: Tris or glycine can be used effectively at the end of the reaction to quench and terminate the conjugation process by consuming any remaining active NHS ester.[1][2]
Quantitative Data: pH vs. NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The half-life (t½) of the active ester decreases dramatically as the pH becomes more alkaline. This relationship underscores the importance of working within the optimal pH window to ensure the reagent remains active long enough to react with the target molecule.
| pH | Temperature | Approximate Half-life (t½) of NHS Ester | Implication for Reaction |
| 7.0 | 0°C | 4-5 hours[1][6] | Stable, but the reaction with amines is slow due to lower amine nucleophilicity. |
| 8.3-8.5 | 4°C - RT | Minutes to < 1 hour | Optimal compromise: Amine reactivity is high, and the ester is stable enough to react. |
| 8.6 | 4°C | ~10 minutes[1][6] | High risk of hydrolysis: Reagent may be inactivated before significant conjugation occurs. |
Visual Guides and Workflows
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a general guideline for conjugating the this compound to a protein containing primary amines.
Materials:
-
Protein of Interest: In an appropriate amine-free buffer.
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, adjusted to pH 8.3.[4][5]
-
Anhydrous Solvent: High-quality, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1][5]
-
Purification: Desalting column (e.g., gel filtration) or dialysis equipment.[5][8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Important: The NHS ester is moisture-sensitive and hydrolyzes in water.[9][10] Prepare this solution immediately before starting the conjugation.[5][9]
-
Allow the vial of this compound to come to room temperature before opening to prevent condensation.[9][10]
-
Dissolve the required amount of the ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~15 mM).[4][11]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A starting point of a 10- to 20-fold molar excess is common for protein concentrations of 1-5 mg/mL.[2] This ratio may need to be optimized.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing or stirring.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5] Reactions at 4°C can help minimize protein degradation and slow the hydrolysis rate, but may require longer incubation times.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the excess, unreacted reagent and reaction byproducts (like N-hydroxysuccinimide) from the labeled protein.
-
This is typically achieved using a desalting column (gel filtration) or through dialysis against a suitable storage buffer (e.g., PBS).[2][5] The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. DBCO-PEG4-NHS [nanocs.net]
- 11. interchim.fr [interchim.fr]
Technical Support Center: PC DBCO-PEG4-NHS Ester Reactions
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with PC DBCO-PEG4-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional chemical linker with three key components:
-
PC (Photocleavable) group : Allows for the cleavage and release of the conjugated molecule upon exposure to near-UV light (e.g., 365 nm)[1].
-
DBCO (Dibenzocyclooctyne) group : A reactive moiety used in copper-free click chemistry, specifically for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules[1][2][3].
-
PEG4 (Polyethylene glycol) spacer : A short, hydrophilic spacer that improves water solubility, reduces aggregation, and minimizes steric hindrance during conjugation[4][5].
-
NHS (N-hydroxysuccinimide) Ester : An amine-reactive group that forms a stable, covalent amide bond with primary amines, such as the lysine residues found in proteins and peptides[4][6].
This reagent is primarily used to introduce a DBCO group onto a biomolecule containing primary amines. The resulting DBCO-labeled molecule can then be "clicked" to an azide-modified molecule in a highly specific and biocompatible manner[4].
Q2: What are the recommended solvents for dissolving this compound?
To prepare a stock solution, the reagent should first be dissolved in a dry, water-miscible organic solvent.[7][8] The most commonly recommended solvents are anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4][5][7] Other compatible organic solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform.[1][5]
Q3: Is this compound soluble in aqueous buffers?
The reagent itself has limited solubility in purely aqueous buffers.[2] The PEG4 spacer enhances its polarity and aqueous compatibility, allowing for solubility up to approximately 1.5 mM to 5.5 mM in the final reaction mixture.[4][7][8] It is standard practice to first create a concentrated stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer containing the biomolecule.[7][9]
Q4: Which buffers and pH conditions are optimal for the NHS ester reaction?
The reaction between the NHS ester and a primary amine is highly pH-dependent.[9][10]
-
Optimal pH : The ideal pH range is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximum efficiency.[9][10][11] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes significantly faster, reducing the conjugation yield.[9][10]
-
Recommended Buffers : Use non-amine-containing buffers such as PBS (Phosphate-Buffered Saline), HEPES, carbonate/bicarbonate, or borate buffers.[7][11]
Q5: What solvents, buffers, or additives should be strictly avoided?
To ensure a successful conjugation, avoid the following:
-
Primary Amine Buffers : Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester and should not be used during the conjugation step.[2][7][11] They can, however, be used to quench the reaction after it is complete.[7][11]
-
Azide-Containing Buffers : Buffers containing sodium azide or other azide sources must be avoided as the azide will react with the DBCO group.[2][7]
-
Impure DMF : DMF can degrade into dimethylamine, which has a distinct fishy odor and will react with the NHS ester.[9][10] Always use high-quality, amine-free DMF.[9][10]
-
Moisture : NHS esters are highly sensitive to moisture and will readily hydrolyze in water, rendering the reagent inactive.[2][7][12]
Q6: How should the reagent and its stock solutions be stored?
Proper storage is critical to maintain the reactivity of the NHS ester.
-
Solid Form : Store the solid reagent at -20°C, protected from light and moisture (desiccated).[1][4][5]
-
Stock Solutions : Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][7] These stock solutions can be stored for a limited time (from several days to a month) at -20°C or -80°C.[3][7][9] Avoid repeated freeze-thaw cycles.[2] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][7]
Data Presentation
Table 1: Solvent and Buffer Compatibility Summary
| Category | Recommended | Avoid | Rationale |
| Stock Solution Solvents | Anhydrous DMSO, Anhydrous DMF[1][4][5][7] | Aqueous Buffers | This compound has limited aqueous solubility and is prone to hydrolysis.[2] |
| Reaction Buffers | PBS, HEPES, Borate, Carbonate/Bicarbonate (pH 7.2-8.5)[7][11] | Tris, Glycine, or other primary amine buffers[2][7][11] | Primary amines in the buffer compete with the target molecule, reducing conjugation efficiency.[11] |
| Buffer Additives | - | Sodium Azide (NaN₃)[2][7] | Azides will react with the DBCO group in a copper-free click reaction.[7] |
Table 2: Influence of pH on NHS Ester Hydrolysis
The primary competing reaction is the hydrolysis of the NHS ester by water. The rate of this hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [11][13] |
| 8.5 | Room Temp | ~3 hours | [14] |
| 8.6 | 4°C | 10 minutes | [11][13] |
| 9.0 | Room Temp | ~2 hours | [14] |
Note: The half-life indicates the time it takes for 50% of the NHS ester to become non-reactive due to hydrolysis.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required based on the specific protein's concentration and characteristics.
1. Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening.[7] b. Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[7][15] Vortex briefly to ensure it is fully dissolved.
2. Protein Preparation: a. Prepare the protein in an amine-free buffer at an optimal pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4).[7] b. Ensure the protein concentration is at least 2 mg/mL.[15] Concentrated protein solutions favor the conjugation reaction over hydrolysis.[2][7]
3. Conjugation Reaction: a. Calculate the required volume of the DBCO-PEG4-NHS ester stock solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.[7][8]
- For protein concentrations > 5 mg/mL, use a 10-fold molar excess.[7]
- For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7] b. Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10][15] The final concentration of DMSO or DMF should ideally be below 15% to avoid protein precipitation.[8] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][15]
4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2][7] b. Incubate for an additional 15 minutes at room temperature.[7][16]
5. Purification: a. Remove the excess, unreacted reagent and reaction byproducts (like N-hydroxysuccinimide) from the labeled protein. b. Common purification methods include dialysis, spin desalting columns, or gel filtration.[10][17]
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
-
Possible Cause: The reagent may have absorbed moisture, or the incorrect solvent is being used.
-
Solution: Ensure the vial is completely at room temperature before opening it.[7] Use fresh, high-quality anhydrous DMSO or DMF.[9] Gentle vortexing should be sufficient to dissolve the reagent.
Problem: Low or no conjugation yield.
-
Possible Cause 1: Hydrolysis of the NHS Ester. The reagent was improperly stored or handled, leading to moisture exposure.[7][12] Aqueous solutions of the ester were prepared and not used immediately.
-
Solution: Always use fresh stock solutions and handle the solid reagent carefully to avoid moisture.
-
-
Possible Cause 2: Incorrect Buffer Composition. The reaction buffer contained primary amines (e.g., Tris) or azides.[2][7]
-
Solution: Perform a buffer exchange on your protein sample into a recommended buffer like PBS or HEPES before starting the reaction.
-
-
Possible Cause 3: Suboptimal pH. The reaction pH was too low (<7.0), leaving the protein's amines protonated and unreactive, or too high (>9.0), causing rapid hydrolysis of the NHS ester.[10][11]
-
Solution: Carefully check and adjust the pH of your protein solution to be within the optimal 7.2-8.5 range before adding the reagent.[10]
-
-
Possible Cause 4: Insufficient Molar Excess. For dilute protein solutions, the rate of hydrolysis can outcompete the rate of conjugation.[11]
-
Solution: Increase the molar excess of the NHS ester reagent (e.g., to 50-fold).[7] If possible, concentrate the protein solution before labeling.
-
Problem: A precipitate forms after adding the reagent stock solution to the protein.
-
Possible Cause: The final concentration of the organic solvent (DMSO/DMF) in the reaction is too high, causing the protein to precipitate.[8][16]
-
Solution: Keep the final volume of the added organic solvent to less than 10-15% of the total reaction volume.[8][16] This can be achieved by using a more concentrated stock solution of the reagent or by diluting the protein sample (though this may require increasing the molar excess of the reagent).
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting guide for low conjugation yield.
References
- 1. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-NHS [nanocs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG4-NHS ester [baseclick.eu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding in Cell Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their cell labeling experiments.
Troubleshooting Guide: High Background and Non-Specific Staining
High background and non-specific staining can obscure target signals and lead to misinterpretation of results. This guide addresses common issues and provides systematic solutions to identify and mitigate the root causes.
Issue 1: High background fluorescence across the entire sample.
This can be caused by several factors, including autofluorescence, improper antibody concentration, or insufficient blocking.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Autofluorescence | Use unstained controls to assess autofluorescence levels.[1][2][3] Consider using a blocking agent like Sudan Black B for lipofuscin-induced autofluorescence or sodium borohydride for glutaraldehyde-induced autofluorescence.[3] Choose fluorophores in the far-red spectrum to avoid the emission range of common autofluorescent molecules.[4] | Autofluorescence Quenching: After fixation and permeabilization, incubate the sample with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes at room temperature. Wash thoroughly with PBS before proceeding with the blocking step. |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[5][6][7] | See the detailed Antibody Titration Protocol below. |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent.[2][5][8] Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial blocking buffers.[9][10] | See the Blocking Protocol below. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies.[2][5][8] Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific interactions.[11] | Washing Protocol: After antibody incubation, wash the sample 3-5 times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each wash on a shaker. |
Issue 2: Non-specific binding of the primary antibody.
This occurs when the primary antibody binds to off-target molecules.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Cross-reactivity | Ensure the primary antibody has been validated for the specific application and species being tested.[6] Run a negative control using a cell line or tissue known not to express the target antigen.[1] | Negative Control: Prepare a sample of cells or tissue that does not express the protein of interest and stain it in parallel with your experimental sample. No signal should be observed in the negative control. |
| Hydrophobic and Ionic Interactions | Include detergents like Triton X-100 or Tween 20 in the antibody diluent and blocking buffer to reduce hydrophobic interactions.[9] Adjusting the ionic strength of the buffers can sometimes reduce ionic interactions, but this should be done cautiously as it can also affect specific binding.[9] | See Blocking Protocol for the inclusion of detergents. |
Issue 3: Non-specific binding of the secondary antibody.
This is a common source of background when the secondary antibody binds to endogenous immunoglobulins or other cellular components.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Binding to Endogenous Immunoglobulins | Use a secondary antibody that has been pre-adsorbed against the species of the sample to minimize cross-reactivity.[5] When staining mouse tissue with a mouse primary antibody, use a specialized mouse-on-mouse blocking reagent.[5] | Mouse-on-Mouse Staining: Prior to primary antibody incubation, incubate the sample with a mouse-on-mouse blocking reagent according to the manufacturer's instructions. |
| Fc Receptor Binding | For cell types known to express Fc receptors (e.g., macrophages, B cells), pre-incubate the cells with an Fc receptor blocking reagent.[12][13][14] | See the Fc Receptor Blocking Protocol below. |
| Secondary Antibody Only Control | Run a control sample that is incubated with only the secondary antibody (no primary antibody).[3][5][6] Staining in this control indicates non-specific binding of the secondary antibody. | Secondary Antibody Control: Prepare a sample and perform all staining steps, but omit the primary antibody incubation. Incubate with the secondary antibody as you would for the experimental sample. |
Experimental Protocols
Antibody Titration Protocol
Determining the optimal antibody concentration is crucial for minimizing non-specific binding while maintaining a strong specific signal.
-
Prepare a dilution series of your primary antibody. A good starting point is a series of two-fold dilutions from the manufacturer's recommended concentration.[15] For example, if the recommendation is 1:100, prepare dilutions of 1:50, 1:100, 1:200, 1:400, and 1:800.
-
Stain your cells or tissue with each dilution in the series, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Image or analyze all samples using the same acquisition settings.
-
Evaluate the signal-to-noise ratio. The optimal dilution is the one that gives the brightest specific staining with the lowest background.[16]
Blocking Protocol
Effective blocking saturates non-specific binding sites, preventing antibodies from adhering to them.
-
Prepare a blocking buffer. A common and effective blocking buffer consists of 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised, dissolved in PBS containing 0.1% Triton X-100.[5]
-
Incubate the sample with the blocking buffer for at least 30-60 minutes at room temperature.[5] For some applications, a longer incubation or incubation at 4°C may be beneficial.
-
Proceed with primary antibody incubation without washing off the blocking buffer, or after a brief rinse with PBS, depending on the specific protocol.
Fc Receptor Blocking Protocol
This protocol is essential for cell types that have receptors for the Fc portion of antibodies.
-
Prepare your single-cell suspension.
-
Resuspend the cells in a buffer containing an Fc receptor blocking reagent, such as purified IgG from the same species as your primary antibody or a commercial Fc block solution.[13][17]
-
Incubate for 10-15 minutes at 4°C.
-
Add the primary antibody directly to the cell suspension without washing. The blocking reagent should remain present during the staining incubation.[13]
Quantitative Data Summary
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A common and cost-effective blocking agent.[10] Ensure it is IgG-free to avoid cross-reactivity. |
| Normal Serum | 5 - 10% (v/v) | Use serum from the same species as the secondary antibody.[5] |
| Non-fat Dry Milk | 0.1 - 5% (w/v) | Can be effective but may mask some antigens. Not recommended for biotin-based detection systems due to endogenous biotin. |
| Fish Skin Gelatin | 0.1 - 1% (w/v) | An alternative to mammalian protein-based blockers. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a proprietary mix of purified proteins or protein-free compounds and can offer enhanced performance and stability.[10] |
Visualizations
Caption: A generalized workflow for a typical immunofluorescence staining experiment.
Caption: Mechanisms of specific versus non-specific antibody binding in cell labeling.
Caption: A logical flowchart for troubleshooting high background staining.
Frequently Asked Questions (FAQs)
Q1: What is the difference between non-specific binding and high background?
A: High background refers to a general, diffuse fluorescence across the entire sample, which can be caused by factors like autofluorescence or overly high antibody concentrations. Non-specific binding is a more specific issue where an antibody binds to unintended targets, such as off-target proteins or Fc receptors, leading to distinct but incorrect staining patterns.[6]
Q2: Can I use the same blocking buffer for all my experiments?
A: While a standard blocking buffer like 5% BSA in PBST works for many applications, the optimal blocking buffer can be experiment-dependent.[10] Factors such as the cell or tissue type, the antibodies used, and the detection method can influence the effectiveness of a particular blocking agent. Empirical testing is often necessary to find the best blocking strategy for a new experimental setup.[10]
Q3: How do I know if my cells have Fc receptors?
A: Many immune cells, including B cells, NK cells, monocytes, and macrophages, express Fc receptors.[13][14] If you are working with these cell types, it is highly recommended to include an Fc blocking step in your protocol.[18][19] You can also consult literature or databases for information on Fc receptor expression in your specific cell type of interest.
Q4: Is it always necessary to titrate my antibodies?
A: Yes, it is always recommended to titrate your antibodies, even if you are using a pre-commercial kit or have a recommended dilution from the manufacturer.[15] The optimal concentration can vary depending on your specific experimental conditions, including cell type, fixation method, and incubation time.[15][20] Titration ensures you are using the lowest possible antibody concentration that still provides a strong, specific signal, which is key to minimizing non-specific binding.
Q5: My secondary antibody is cross-reacting with my sample. What should I do?
A: Use a secondary antibody that has been pre-adsorbed against immunoglobulins from the species of your sample. For example, if you are staining mouse tissue, use a secondary antibody that has been adsorbed against mouse IgG. This process removes antibodies that would non-specifically bind to endogenous immunoglobulins in the tissue.[5] Additionally, running a secondary antibody-only control is crucial to confirm this issue.[3]
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Fc Blocking | McGovern Medical School [med.uth.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. wi.mit.edu [wi.mit.edu]
- 18. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 19. fcslaboratory.com [fcslaboratory.com]
- 20. Antibody Titration | McGovern Medical School [med.uth.edu]
Validation & Comparative
A Researcher's Guide to Quantifying DBCO Labeling on Proteins: A Comparative Analysis of HPLC and Other Methods
For researchers engaged in bioconjugation, drug development, and proteomics, the precise quantification of dibenzocyclooctyne (DBCO) labeling on proteins is a critical step to ensure the efficacy and consistency of their work. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with other common analytical techniques for determining the degree of labeling (DOL). Detailed experimental protocols and supporting data are presented to empower researchers to select the most suitable method for their specific application.
The covalent attachment of DBCO to proteins via strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" is a widely used bioorthogonal reaction.[1] It allows for the specific attachment of molecules such as drugs, imaging agents, or other proteins without the need for a cytotoxic copper catalyst.[2] Accurate quantification of DBCO incorporation is essential for optimizing reaction conditions and ensuring the quality of the final conjugate.
Comparison of Analytical Techniques for DBCO Labeling Quantification
The choice of analytical technique depends on various factors, including the nature of the protein, the desired level of detail, and the available instrumentation. While HPLC is a powerful tool for both purification and characterization, other methods can provide complementary or alternative means of validation.[3]
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The hydrophobic DBCO group increases the retention time of the labeled protein.[3] | Confirmation of successful conjugation via retention time shift. Purification of the conjugate. Quantitative data on labeling efficiency.[3] | High resolution and sensitivity. Provides both qualitative and quantitative data. Can be used for purification.[3] | Can be time-consuming. May require denaturing conditions that are not suitable for all proteins.[4] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[5] | Detection and quantification of aggregation. Separation of labeled protein from excess, unreacted DBCO reagent.[4][5] | Non-destructive, allowing for analysis under native conditions.[5] Can be coupled with other detectors like mass spectrometry.[6] | Lower resolution for species with similar molecular weights. Not ideal for separating proteins with different degrees of labeling.[7] |
| UV-Vis Spectroscopy | Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[3] | Determination of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[3] | Quick and simple. Non-destructive. Requires common laboratory equipment.[3] | Indirect method. Can be affected by other molecules that absorb at similar wavelengths. Requires accurate protein extinction coefficient.[3] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of molecules.[8] | Precise mass measurement to confirm conjugation and determine the number of attached DBCO molecules.[8] | High accuracy and sensitivity. Provides detailed structural information. Can identify sites of labeling.[8] | Requires specialized and expensive equipment. Data analysis can be complex. May require sample desalting.[6] |
| Fluorescence Spectroscopy | Reaction of DBCO with a fluorescent azide probe, leading to a quantifiable fluorescence signal.[9] | Quantitative determination of DBCO groups.[9][10] | High sensitivity.[9] | Requires an additional reaction step with a fluorescent probe. Potential for quenching or background fluorescence.[9] |
Experimental Workflows and Protocols
A general workflow for DBCO-protein conjugation, purification, and subsequent analysis is crucial for reproducible results.
Detailed Experimental Protocols
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester.[4] Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[4]
-
Reagent Preparation :
-
Conjugation Reaction :
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[4] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
-
Quenching :
-
Removal of Excess Reagent :
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column or size-exclusion chromatography according to the manufacturer's protocol.[4] This step yields a crude DBCO-conjugated protein solution ready for HPLC purification. Protein recovery from this step is typically greater than 85%.[4]
-
The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[4]
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[4]
-
Calculate the DOL using the following formula:[1][4]
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[4]
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[4]
-
CF is the correction factor for the DBCO absorbance at 280 nm (typically around 1.089).[1]
-
RP-HPLC separates the unlabeled protein from the DBCO-labeled protein based on the increased hydrophobicity imparted by the DBCO group.[3]
Typical RP-HPLC Parameters:
| Parameter | Specification |
| Column | C4, C8, or C18 column suitable for protein separation (e.g., 300 Å pore size).[11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water.[7] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.[7] |
| Flow Rate | 0.5 - 1.0 mL/min.[4] |
| Detection | Monitor absorbance at 280 nm and 309 nm.[4] |
Data Analysis:
-
Inject the unlabeled protein as a control to establish its retention time.
-
Inject the purified DBCO-labeled protein. A new peak with a longer retention time corresponding to the labeled protein should be observed due to the increased hydrophobicity.[3]
-
The degree of labeling can be estimated by comparing the peak areas of the labeled and unlabeled protein, although this requires careful calibration.
SEC separates molecules based on their size and is useful for removing excess DBCO reagent and detecting protein aggregates.[5][12]
Typical SEC-HPLC Parameters:
| Parameter | Specification |
| Column | SEC column with a pore size appropriate for the molecular weight of the protein. |
| Mobile Phase | A physiological buffer such as PBS (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[13] |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Detection | UV at 280 nm and 309 nm. |
Data Analysis:
-
SEC is primarily used to separate the larger protein conjugate from the smaller, unreacted DBCO reagent.[4]
-
It can also be used to assess the presence of high molecular weight aggregates that may have formed during the conjugation reaction.[5]
Conclusion
The quantification of DBCO labeling on proteins is a critical aspect of bioconjugation. While UV-Vis spectroscopy offers a quick and straightforward estimation of the DOL, HPLC methods, particularly RP-HPLC, provide a more detailed and robust analysis by confirming successful conjugation and allowing for the purification of the labeled protein.[3] SEC is a valuable tool for purification and assessing aggregation.[5] For the highest level of detail and accuracy, mass spectrometry is the gold standard, providing precise mass information.[8] The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of characterization. By understanding the principles and protocols of these different techniques, researchers can confidently and accurately quantify their DBCO-protein conjugates, leading to more reliable and reproducible results in their downstream applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Photocleavable Linkers: PC DBCO-PEG4-NHS Ester in Focus
For researchers, scientists, and drug development professionals, the ability to precisely control the release of molecules is paramount. Photocleavable (PC) linkers, which break upon exposure to light, offer an exceptional degree of spatiotemporal control for applications ranging from targeted drug delivery to advanced proteomics. This guide provides an objective comparison of PC DBCO-PEG4-NHS Ester with other common photocleavable linkers, supported by experimental data and detailed protocols.
At the forefront of bioconjugation technologies, this compound stands out as a versatile tool. This heterobifunctional linker incorporates three key features: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines, and a photocleavable nitrobenzyloxyl moiety that allows for the release of conjugated molecules upon irradiation with near-UV light.
Performance Comparison of Photocleavable Linkers
The choice of a photocleavable linker depends on several factors, including the desired cleavage wavelength, efficiency (quantum yield), and the chemical stability of the linker under various conditions. This section provides a comparative overview of this compound and other widely used photocleavable linkers, such as those based on o-nitrobenzyl (ONB), coumarin, and thioacetal ortho-nitrobenzaldehyde (TNB).
| Feature | This compound | o-Nitrobenzyl (ONB) Linkers | Coumarin-based Linkers | Thioacetal Ortho-Nitrobenzaldehyde (TNB) Linkers |
| Photocleavable Core | Nitrobenzyloxyl | o-Nitrobenzyl | Coumarin | Thioacetal Ortho-Nitrobenzaldehyde |
| Typical Cleavage Wavelength | ~365 nm[1][2] | 340-365 nm[3][4] | 400-450 nm | ~346 nm[3] |
| Quantum Yield (Φ) | Data not available | 0.01–0.07 (can be increased with substitutions)[3] | ~0.25 (can be engineered for higher yields) | 0.19–0.24[3] |
| Cleavage Efficiency | >90% in 5-25 minutes reported[5] | Variable, can be slow (hours) but improved with modifications[6] | Generally efficient, can be rapid (<1 min)[2] | Reported to be efficient[3] |
| Key Advantages | Bioorthogonal DBCO handle for click chemistry; Amine-reactive NHS ester. | Well-established chemistry; High quantum yields achievable with modifications. | Cleavage with longer, less damaging wavelengths (visible light); Good quantum yields. | High quantum yield; Dual-arm structure for conjugating two different molecules. |
| Potential Limitations | Requires near-UV light which can have some cytotoxicity. | Cleavage with UV light can be damaging to cells; Byproducts can be reactive. | Can have lower quantum yields than some ONB derivatives. | Requires UV light for cleavage. |
Experimental Protocols
To facilitate the direct comparison of different photocleavable linkers, a standardized experimental workflow is essential. Below are detailed protocols for conjugating a model fluorescent molecule to an amine-containing substrate and for quantifying the photocleavage efficiency.
Protocol 1: Conjugation of a Fluorescent Reporter to an Amine-Modified Surface
This protocol describes the immobilization of a fluorescent dye containing a primary amine to a surface functionalized with a photocleavable linker.
Materials:
-
Amine-modified glass slides or beads
-
This compound, ONB-NHS ester, or Coumarin-NHS ester
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Washing buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Linker Immobilization:
-
Dissolve the photocleavable linker (e.g., this compound) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Immediately immerse the amine-modified slides/beads in the linker solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the slides/beads three times with DMF/DMSO, followed by three washes with ethanol, and dry under a stream of nitrogen.
-
-
Fluorophore Conjugation:
-
Dissolve the amine-reactive fluorescent dye in conjugation buffer to a concentration of 1 mg/mL.
-
Immerse the linker-functionalized slides/beads in the dye solution and incubate for 2 hours at room temperature in the dark.
-
Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Wash the slides/beads extensively with PBST and then with deionized water.
-
Dry the slides/beads before imaging.
-
Protocol 2: Quantification of Photocleavage Efficiency by HPLC
This protocol outlines a method to quantify the kinetics of photocleavage in solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Photocleavable linker conjugated to a UV-active molecule (e.g., a small molecule with a distinct chromophore).
-
Solvent for dissolving the conjugate (e.g., acetonitrile, methanol, or a buffer solution).
-
UV lamp with a specific wavelength output (e.g., 365 nm for ONB-based linkers, 420 nm for coumarin-based linkers).
-
HPLC system with a UV detector and a suitable column (e.g., C18).
-
Mobile phase appropriate for the separation of the conjugate and the cleaved product.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photocleavable conjugate in a suitable solvent at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Photocleavage Reaction:
-
Place a known volume of the conjugate solution in a quartz cuvette or a UV-transparent vial.
-
Irradiate the solution with a UV lamp at the appropriate wavelength and a fixed intensity.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the solution.
-
-
HPLC Analysis:
-
Inject the collected aliquots into the HPLC system.
-
Monitor the chromatogram at a wavelength where both the intact conjugate and the cleaved product can be detected.
-
Quantify the peak areas of the intact conjugate and the cleaved product at each time point using the calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of cleavage at each time point.
-
Plot the percentage of cleavage versus irradiation time to determine the cleavage kinetics.
-
The quantum yield (Φ) can be determined by actinometry, comparing the rate of the photoreaction to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
-
Visualizing the Workflow and Linker Chemistry
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the chemical structures of the linkers.
Signaling Pathways and Applications
Photocleavable linkers are instrumental in studying and manipulating biological systems with high precision. For instance, they can be used to release signaling molecules or drugs within specific cellular compartments or tissues at defined times, allowing for the detailed investigation of signaling pathways.
References
- 1. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]
- 2. PC DBCO-NHS Ester | CAS: 2055025-02-8 | AxisPharm [axispharm.com]
- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Determining the Degree of Labeling (DOL) of DBCO on Antibodies
For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics, the precise determination of the degree of labeling (DOL) is a critical quality attribute. The DOL, representing the average number of dibenzocyclooctyne (DBCO) molecules conjugated to a single antibody, directly impacts the efficacy, safety, and pharmacokinetic properties of the final bioconjugate. This guide provides a comprehensive comparison of two prevalent analytical techniques for DOL determination: UV-Vis Spectrophotometry and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
This document outlines the principles of each method, presents a side-by-side comparison of their performance based on experimental data, and provides detailed protocols to enable researchers to select and implement the most suitable technique for their specific needs.
Method Comparison at a Glance
A summary of the key characteristics of UV-Vis Spectrophotometry and MALDI-TOF Mass Spectrometry for DOL determination is presented below.
| Feature | UV-Vis Spectrophotometry | MALDI-TOF Mass Spectrometry |
| Principle | Measures absorbance of the antibody (at 280 nm) and the DBCO moiety (at ~309 nm) to calculate their respective concentrations and subsequently the molar ratio. | Directly measures the mass of the unconjugated antibody and the DBCO-conjugated antibody. The mass shift is used to determine the number of attached DBCO molecules. |
| Information Provided | Average DOL across the entire antibody population. | Distribution of different labeled species (e.g., antibodies with 1, 2, 3, etc., DBCOs) and the average DOL. |
| Sample Requirement | Typically 1-5 µg of purified conjugate. | Typically 1-2 µL of desalted sample at ~1 mg/mL. |
| Speed | Rapid, with measurements taking only a few minutes per sample. | Relatively fast, with sample preparation and analysis taking less than an hour per sample. |
| Cost | Lower initial instrument cost and running expenses. | Higher initial instrument cost and maintenance expenses. |
| Resolution | Provides an ensemble average; does not resolve different labeled species. | High resolution, capable of distinguishing between different labeled species and identifying heterogeneity. |
| Accuracy | Can be affected by impurities that absorb at 280 nm or 309 nm. Requires accurate extinction coefficients. | Provides high mass accuracy, leading to a more direct and potentially more accurate DOL determination. |
Quantitative Data Comparison
The following table presents a comparison of DOL values for a DBCO-labeled Herceptin antibody (Her-DBCO) as determined by both UV-Vis Spectrophotometry and MALDI-TOF Mass Spectrometry. The data is based on a study where increasing molar excesses of DBCO-STP ester were reacted with the antibody.[1]
| Molar Excess of DBCO-STP Ester | DOL (UV-Vis) | DOL (MALDI-TOF) |
| 1 | 1.1 | 1.2 |
| 2 | 2.3 | 2.4 |
| 3 | 3.5 | 3.6 |
| 4 | 4.8 | 4.9 |
| 5 | 5.9 | 6.0 |
| 6 | 6.7 | 6.8 |
| 7 | 7.2 | 7.3 |
As the data indicates, there is a strong correlation between the DOL values obtained by both methods, providing confidence in their utility for characterizing DBCO-conjugated antibodies. MALDI-TOF provides the additional benefit of revealing the distribution of species, which is not captured by the average DOL from UV-Vis.
Experimental Workflow
The general workflow for labeling an antibody with DBCO and subsequently determining the DOL is depicted in the following diagram.
Workflow for DBCO-labeling of antibodies and DOL determination.
Experimental Protocols
UV-Vis Spectrophotometry Protocol
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the incorporated DBCO.
Materials:
-
Purified DBCO-antibody conjugate in a suitable buffer (e.g., PBS)
-
UV-transparent cuvettes or a NanoDrop spectrophotometer
-
Spectrophotometer capable of measuring absorbance at 280 nm and 309 nm
Procedure:
-
Blank Measurement: Use the buffer in which the DBCO-antibody is dissolved to zero the spectrophotometer at both 280 nm and 309 nm.
-
Sample Measurement: Measure the absorbance of the DBCO-antibody solution at 280 nm (A280) and 309 nm (A309).[2]
-
Calculations:
-
Antibody Concentration (M):
where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₃₀₉ is the absorbance at 309 nm.
-
CF is the correction factor for the absorbance of DBCO at 280 nm (typically ~0.12).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
DBCO Concentration (M):
where:
-
A₃₀₉ is the absorbance at 309 nm.
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
MALDI-TOF Mass Spectrometry Protocol
This method provides a direct measurement of the molecular weight of the intact antibody and its DBCO-conjugate.
Materials:
-
Purified and desalted DBCO-antibody conjugate
-
Unconjugated antibody (for reference)
-
MALDI target plate
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the antibody samples using a suitable method (e.g., zip-tips or spin desalting columns) to remove salts and other interfering substances.
-
Mix the desalted antibody sample (unconjugated and conjugated) with the MALDI matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).
-
-
Mass Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectra for both the unconjugated and the DBCO-conjugated antibody in linear, positive ion mode.
-
-
Data Analysis:
-
Determine the peak corresponding to the molecular weight (MW) of the unconjugated antibody (MWAb).
-
Identify the series of peaks in the spectrum of the conjugated antibody, corresponding to the antibody with one, two, three, etc., DBCO molecules attached.
-
Calculate the mass of a single DBCO moiety (MWDBCO).
-
The number of DBCO molecules on each species (n) can be determined by:
-
The average DOL can be calculated by taking the weighted average of the different labeled species observed in the mass spectrum.
-
Conclusion
Both UV-Vis spectrophotometry and MALDI-TOF mass spectrometry are valuable techniques for determining the DOL of DBCO-labeled antibodies. UV-Vis spectrophotometry offers a rapid, accessible, and cost-effective method for obtaining an average DOL, making it suitable for routine process monitoring and initial characterization. In contrast, MALDI-TOF mass spectrometry provides more detailed information, including the distribution of different labeled species and a more direct measure of DOL, which is crucial for in-depth characterization, heterogeneity assessment, and quality control of antibody-drug conjugates. The choice of method will depend on the specific requirements of the research or development stage, available instrumentation, and the level of detail required for the analysis. For a comprehensive understanding of the bioconjugate, employing both techniques can be highly beneficial.
References
A Researcher's Guide to Copper-Free Click Chemistry: A Comparative Analysis of Leading Reagents
For researchers, scientists, and drug development professionals, the advent of copper-free click chemistry has opened new frontiers in bioconjugation, enabling the precise labeling and tracking of biomolecules in their native environments. This guide provides an objective comparison of the leading copper-free click chemistry reagents, supported by experimental data, to facilitate the selection of the optimal tool for your specific research needs.
The two primary classes of copper-free click chemistry reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.[1] SPAAC utilizes strained cyclooctynes, such as Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Difluorinated Cyclooctyne (DIFO), which react with azides.[2] The IEDDA reaction typically involves the rapid ligation of a tetrazine with a strained alkene, most commonly a trans-cyclooctene (TCO).[3] The choice between these reagents hinges on a balance of reaction kinetics, stability, biocompatibility, and the specific demands of the application.
Performance Comparison of Copper-Free Click Chemistry Reagents
The efficacy of a copper-free click chemistry reaction is largely determined by its reaction rate, which is a critical factor in applications involving low reactant concentrations or requiring rapid conjugation. The stability of the reagents under various experimental conditions is equally important to ensure the integrity of the bioconjugate throughout the experiment.
Reaction Kinetics
The IEDDA reaction between tetrazine and TCO is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC reactions.[4] Among the SPAAC reagents, DBCO generally exhibits faster kinetics than BCN due to its greater ring strain.[5] The introduction of fluorine atoms in DIFO further enhances its reactivity.[6]
| Reagent Combination | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| IEDDA | ||
| Tetrazine + TCO | Up to 10⁶ | Extremely fast kinetics, ideal for in vivo applications and low concentration labeling.[7] |
| SPAAC | ||
| DIFO + Azide | ~7.6 x 10⁻² | Significantly faster than other cyclooctynes due to fluorine substitution.[6] |
| DBCO + Benzyl Azide | ~3.1 x 10⁻¹ | Fast kinetics, widely used for a variety of bioconjugation applications. |
| BCN + Benzyl Azide | ~6.0 x 10⁻³ | Slower kinetics than DBCO, but offers other advantages in terms of stability and size. |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, and temperature.
Stability Under Common Experimental Conditions
The stability of copper-free click chemistry reagents can be influenced by pH, the presence of reducing agents, and interaction with biological nucleophiles like thiols.
| Reagent | Stability to Thiols (e.g., GSH) | Stability to Reducing Agents (e.g., TCEP, DTT) | pH Stability | Key Observations |
| DBCO | Lower stability (half-life of ~71 minutes with GSH)[8] | Unstable in the presence of TCEP.[8] | Generally stable at neutral pH, but can be unstable in acidic conditions (e.g., 90% TFA). | Can undergo side reactions with thiols, which is a consideration for intracellular applications.[9] |
| BCN | Higher stability than DBCO (half-life of ~6 hours with GSH)[8] | More stable than DBCO in the presence of TCEP, but can show instability. Stable with DTT.[8] | Can exhibit instability at neutral and acidic pH.[8][10] | Its smaller size and increased stability in the presence of thiols make it a good alternative to DBCO for certain applications.[5] |
| DIFO | Generally stable in the presence of thiols like 2-mercaptoethanol.[6] | Information not widely available in comparative studies. | Stable in aqueous solutions.[6] | The fluorine substituents enhance reactivity without creating an electrophilic Michael acceptor.[6] |
| Tetrazine | Stability varies with substitution. | Can be unstable in the presence of TCEP and DTT, undergoing rearrangement.[11] | Stability is dependent on the substituents. | Highly reactive tetrazines can have lower stability under physiological conditions.[11] |
| TCO | Can isomerize; some derivatives have improved stability in the presence of thiols.[12] | Generally stable. | Stable under physiological conditions. | The high strain that contributes to its reactivity can also lead to instability.[12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of these reagents.
Protocol 1: Comparative Analysis of Labeling Efficiency in Live Cells
This protocol outlines a method to directly compare the cell surface labeling efficiency of a DBCO-conjugated dye and a TCO-conjugated dye.
Materials:
-
Azide-metabolically labeled cells
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
TCO-conjugated fluorescent dye (e.g., TCO-FITC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cell imaging buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and metabolically label them with an azide-containing precursor.
-
Labeling Reaction:
-
Wash the azide-labeled cells twice with PBS.
-
Prepare separate suspensions of cells.
-
Incubate one set of cells with the DBCO-conjugated dye (e.g., 15 µM in growth media) for 1 hour at 37°C.[13]
-
Incubate the other set of cells with the TCO-conjugated dye at a comparable concentration and for the same duration.
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.[13]
-
Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of 10,000 cells per sample using a flow cytometer.[14]
-
Compare the mean fluorescence intensity of the two samples to determine the relative labeling efficiency.
-
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of different copper-free click chemistry reagents.
Materials:
-
Adherent cell line (e.g., A549)
-
96-well cell culture plates
-
DBCO, BCN, and Tetrazine reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with varying concentrations of DBCO, BCN, and a tetrazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[15]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 560 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and generate dose-response curves to compare the cytotoxicity of the different reagents.
Visualizing the Concepts
Diagrams can help clarify the mechanisms, workflows, and decision-making processes involved in using copper-free click chemistry.
Caption: Mechanism of SPAAC reaction.
Caption: Comparative cell labeling workflow.
Caption: Reagent selection decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Confirming DBCO Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of dibenzocyclooctyne (DBCO) to molecules is a critical step. This guide provides a comparative analysis of analytical techniques for confirming DBCO conjugation, with a primary focus on UV-Vis spectroscopy, alongside other common alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques for DBCO Conjugation Confirmation
The choice of analytical technique for confirming DBCO conjugation depends on various factors, including the nature of the sample, the required level of detail, and the available instrumentation. While UV-Vis spectroscopy offers a rapid and accessible method, other techniques can provide complementary or more detailed structural information.
| Technique | Information Provided | Sample Type | Throughput | Cost | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Quantitative (DBCO loading/Degree of Labeling) | Suspension or solution | High | Low | Simple, rapid, widely available, non-destructive.[1][2] | Indirect measurement; potential for interference from other molecules or the nanoparticle core.[1] |
| Fluorescence Spectroscopy | Quantitative (DBCO loading) | Suspension or solution | High | Moderate | High sensitivity.[1] | Requires a fluorescent probe; potential for quenching or background fluorescence.[1] |
| NMR Spectroscopy | Qualitative (structural confirmation) | Suspension or dissolved sample | Low | High | Provides detailed structural information.[1] | Requires high sample concentration and specialized equipment.[1] |
| HPLC (High-Performance Liquid Chromatography) | Quantitative and Qualitative (purity, DOL) | Solution | Medium | Moderate | High-resolution separation and quantification.[3] | Can be more time-consuming and requires method development. |
| Mass Spectrometry (MS) | Qualitative and Quantitative (precise mass confirmation, DOL) | Solution or solid | Low | High | Provides exact mass of the conjugate, confirming successful ligation. | Requires specialized equipment and expertise. |
Experimental Protocols
UV-Vis Spectroscopy for Quantifying DBCO Conjugation
This method relies on the characteristic absorbance of the DBCO moiety, which typically exhibits a maximum absorbance (λmax) around 308-310 nm.[2][4][5] This absorbance disappears upon the successful strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.[6][7]
Protocol:
-
Baseline Measurement: Record the UV-Vis spectrum of the unconjugated molecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.2) to establish a baseline.[4][7]
-
DBCO-Conjugate Measurement: Record the UV-Vis spectrum of the purified DBCO-conjugated molecule. A peak or shoulder around 308-310 nm confirms the presence of DBCO.[5][8]
-
Quantification (Degree of Labeling - DOL): The DOL, representing the average number of DBCO molecules per molecule of interest (e.g., an antibody), can be calculated using the Beer-Lambert law.
The formula to calculate the DOL is: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[3]
Where:
-
A₃₀₉ is the absorbance at 309 nm.
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[2]
-
ε_DBCO is the molar extinction coefficient of DBCO at its λmax (approximately 12,000 M⁻¹cm⁻¹).[2][8]
-
CF is the correction factor for DBCO absorbance at 280 nm (typically around 0.955 to 1.089).[2][9][10]
-
Reaction Monitoring: The progress of the click reaction between the DBCO-conjugated molecule and an azide-functionalized partner can be monitored in real-time by observing the decrease in absorbance at ~310 nm.[2][7]
Alternative Protocol: Indirect Quantification via Reaction with an Azide Probe
An alternative UV-Vis based method involves reacting the DBCO-labeled sample with an excess of an azide-containing molecule and measuring the decrease in the DBCO absorbance peak.[1]
-
Record the initial UV-Vis spectrum of the DBCO-labeled nanoparticles.
-
Add an excess of an azide-containing molecule (e.g., benzyl azide).
-
Incubate the reaction to completion.
-
Record the final UV-Vis spectrum.
-
The decrease in absorbance at ~308 nm is proportional to the amount of reacted DBCO.[1]
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of PC DBCO-PEG4-NHS Ester: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of chemical reagents like PC DBCO-PEG4-NHS Ester are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this photocleavable linker, addressing its various forms, from unused solid product to contaminated labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1][2] Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][3]
Core Safety Requirements:
-
Eye Protection: Safety goggles or glasses are mandatory to shield against potential splashes.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: A lab coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling the solid powder form, a dust mask is recommended to avoid inhalation.[3]
Consult the Safety Data Sheet (SDS) for this compound for specific handling instructions and hazard information.[4][5] The SDS for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Step-by-Step Disposal Procedures
The recommended method for disposing of this compound is through a licensed chemical waste disposal service.[1] Never dispose of this chemical down the drain or in regular trash.[3]
Waste Segregation and Collection
All waste streams containing this compound must be segregated as chemical waste.[3] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the chemical and any solvents used.[3]
-
Solid Waste (Unused/Expired Product):
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent such as DMSO or DMF, collect the solution in a sealed, labeled hazardous waste container.[1]
-
Never pour liquid waste containing this chemical down the drain.[3]
-
For solutions, absorb them with a non-combustible material like vermiculite or sand and place them in a sealed container for disposal.[5]
-
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with this compound, including pipette tips, tubes, gloves, and weighing paper, in a designated solid chemical waste container.[1][3]
-
Empty chemical containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6]
-
Storage Pending Disposal
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]
Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[1][3] Provide the full chemical name and any available SDS information.[1]
Understanding the Components for Safe Disposal
The disposal protocol for this compound is informed by the properties of its constituent parts:
-
DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is highly reactive, necessitating careful handling to avoid unintended reactions.[2]
-
PEG (Polyethylene Glycol): While PEG itself is considered biodegradable and not highly toxic, it's crucial to prevent its release into wastewater systems as it can affect water treatment processes.[1][7] Therefore, the entire compound should be treated as chemical waste.[1]
-
NHS Ester (N-hydroxysuccinimide ester): NHS esters are reactive towards primary amines.[8] For waste streams containing unreacted NHS esters, quenching with an amine-containing buffer (e.g., Tris or glycine) can be considered before disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
Personal protective equipment for handling PC DBCO-PEG4-NHS Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PC DBCO-PEG4-NHS Ester. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 2055025-02-8[1]
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.[2]
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves).[2][4] Double-gloving is recommended when handling the powder.[5] | Prevents skin contact which can cause irritation.[1][3] |
| Body Protection | A lab coat and closed-toe shoes are mandatory.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[2][3] A face mask or respirator may be needed if not handled in a fume hood.[5] | Minimizes inhalation of dust or vapors that may cause respiratory tract irritation.[1][2][3] |
Operational Plan: Handling and Experimental Protocol
Storage and Preparation:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.[5]
-
Storage : Store the container in a tightly sealed state in a cool, dry, and well-ventilated area.[3][5] The recommended storage temperature is -20°C.[2][6]
-
Equilibration : Before opening, allow the vial to reach room temperature to prevent moisture condensation, as the compound is moisture-sensitive.[5][7]
-
Dissolution : Dissolve the required amount of this compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[2][7] Do not use buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[7]
Experimental Workflow:
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation and reaction to final waste disposal.
Reaction Procedure:
-
Reaction Setup : The reaction of the NHS ester with primary amines is most efficient at a pH range of 7-9.[7]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[7]
-
Purification : After the reaction is complete, purify the resulting conjugate using an appropriate method, such as gel filtration, to remove any unreacted material.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.[5][8]
-
Use separate, clearly labeled, and sealed containers for different waste streams: solid waste, aqueous waste, and organic solvent waste.[8]
Specific Disposal Procedures:
-
Unused or Expired Solid Ester : Collect the original vial in a designated hazardous waste container. Do not dispose of it in regular trash.[8]
-
Aqueous Waste : Before collecting for disposal, quench the reactivity of the NHS ester. This can be achieved by adjusting the pH of the solution to between 7 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis of the ester.[8]
-
Organic Solvent Waste : Collect all solutions containing organic solvents (like DMSO or DMF) in a designated hazardous organic waste container.
-
Contaminated Labware : All solid waste, such as gloves, pipette tips, and tubes, should be collected in a designated solid hazardous waste container.[8]
-
Final Disposal : All waste must be disposed of in accordance with local, regional, and national regulations through your institution's Environmental Health and Safety (EHS) department.[1][2] Do not pour any waste down the drain unless explicitly permitted by your institution's EHS.[8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
